molecular formula C10H10ClNO B3104377 1-(5-Chloro-benzofuran-2-yl)-ethylamine CAS No. 147724-81-0

1-(5-Chloro-benzofuran-2-yl)-ethylamine

Cat. No.: B3104377
CAS No.: 147724-81-0
M. Wt: 195.64 g/mol
InChI Key: IMSCAUVOIHGEFA-UHFFFAOYSA-N
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Description

1-(5-Chloro-benzofuran-2-yl)-ethylamine is a useful research compound. Its molecular formula is C10H10ClNO and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSCAUVOIHGEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(5-Chloro-1-benzofuran-2-yl)ethanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(5-Chloro-1-benzofuran-2-yl)ethanamine: Synthesis, Characterization, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-1-benzofuran-2-yl)ethanamine, a molecule belonging to the aminobenzofuran class of compounds. The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an amino group to this scaffold often imparts significant therapeutic potential, with applications spanning neurodegenerative diseases, oncology, and central nervous system disorders.[1][3] This document details the logical synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanamine, starting from commercially available precursors, through the construction of the benzofuran ring followed by the strategic introduction of the amine functionality. We explore the mechanistic rationale behind the chosen synthetic pathways, provide detailed experimental protocols, and discuss the analytical techniques required for structural confirmation. Furthermore, this guide situates the title compound within the broader therapeutic landscape of aminobenzofuran derivatives, postulating potential biological activities and mechanisms of action based on established structure-activity relationships within this chemical class.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran ring system, an aromatic heterocycle formed by the fusion of a benzene and a furan ring, is a cornerstone of modern medicinal chemistry.[4] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with a wide array of biological targets. Consequently, benzofuran derivatives exhibit a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antiarrhythmic activities.[2][5][6][7] Prominent examples of benzofuran-based drugs include Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant, highlighting the scaffold's clinical significance.[2][7]

The biological activity of benzofuran derivatives is profoundly influenced by their substitution patterns.[1] The addition of an aminoethyl group, as seen in 1-(5-chloro-1-benzofuran-2-yl)ethanamine, is a particularly salient modification. This creates a chiral center and introduces a basic nitrogen atom capable of forming critical salt-bridge interactions with biological targets like receptors and enzymes. This class, broadly termed aminobenzofurans, has shown promise as multifunctional agents for complex conditions like Alzheimer's disease and as potent modulators of monoamine neurotransmitter systems.[1][3][8] The 5-chloro substituent on the benzene ring further modulates the molecule's electronic properties and lipophilicity, which can enhance membrane permeability and target binding affinity.[9]

Physicochemical and Structural Properties

The fundamental characteristics of 1-(5-chloro-1-benzofuran-2-yl)ethanamine are summarized below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine[10]
Molecular Formula C₁₀H₁₀ClNO[10][11]
Molecular Weight 195.65 g/mol [11]
Monoisotopic Mass 195.04509 Da[10]
CAS Number 117234-02-3 (for hydrochloride salt)[12]
Predicted XlogP 2.2[10]
SMILES CC(C1=CC2=C(O1)C=CC(=C2)Cl)N[10]
InChIKey IMSCAUVOIHGEFA-UHFFFAOYSA-N[10]

Synthesis and Mechanistic Rationale

The synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanamine is most logically achieved through a two-stage process: first, the construction of the core benzofuran ketone, followed by the conversion of the ketone to the target primary amine. This approach allows for high modularity and utilizes reliable, well-understood chemical transformations.

G Target Target Amine 1-(5-Chloro-1-benzofuran-2-yl)ethanamine Ketone Precursor Ketone 1-(5-Chloro-1-benzofuran-2-yl)ethanone Target->Ketone Reductive Amination Benzofuran Benzofuran Ring Formation Ketone->Benzofuran Acetylation/Friedel-Crafts Variant Materials Starting Materials 5-Chlorosalicylaldehyde & Chloroacetone Benzofuran->Materials Perkin/O-alkylation & Cyclization G Ketone Ketone (R-C(=O)-R') Iminium Iminium Ion (R-C(=NH2+)-R') Ketone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Amine Target Amine (R-CH(NH2)-R') Iminium->Amine Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Amine G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound Aminobenzofuran Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Sources

5-chlorobenzofuran-2-yl ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine: Molecular Properties, Synthesis, and Therapeutic Potential

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide focuses on a specific derivative, 2-(5-chlorobenzofuran-2-yl)ethan-1-amine, a compound of interest for researchers in drug discovery and development. While direct extensive literature on this exact molecule is sparse, its structural components—a chlorinated benzofuran core and an ethylamine side chain—suggest significant potential as a building block for novel therapeutic agents. This document provides a comprehensive analysis based on established chemical principles and data from closely related analogues. We will detail its calculated molecular properties, propose logical synthetic pathways, discuss methods for characterization, and explore its potential applications, particularly in the development of antimicrobial and anticancer agents.[1][2]

Part 1: Molecular Profile and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. 2-(5-chlorobenzofuran-2-yl)ethan-1-amine, also named 5-chlorobenzofuran-2-yl ethylamine, combines the rigid, aromatic benzofuran system with a flexible ethylamine functional group, which is crucial for forming interactions with biological targets.

The molecular formula is determined by summing the atomic constituents of the 5-chlorobenzofuran core (C₈H₄ClO) and the 2-ethylamine substituent (-C₂H₆N). This results in the molecular formula C₁₀H₁₀ClNO .

Based on this formula, the key physicochemical properties have been calculated and are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
Monoisotopic Mass 195.04509 Da
Elemental Composition C: 61.39%, H: 5.15%, Cl: 18.12%, N: 7.16%, O: 8.18%

These properties are calculated based on the molecular formula and have not been empirically validated from public sources for this specific compound.

Part 2: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are renowned for their wide range of pharmacological activities, making them a cornerstone in the design of new drugs.[1] The fusion of a benzene ring with a furan ring creates a stable, electron-rich system that can be readily functionalized. This versatility has led to the development of benzofuran-containing compounds with applications as:

  • Antimicrobial Agents: The scaffold is present in compounds designed to combat bacterial and fungal infections.[1][3]

  • Anticancer Agents: Certain derivatives exhibit potent antiproliferative activity against various cancer cell lines.[2]

  • Antiviral and Anti-inflammatory Agents: The structural motif contributes to activity against viral diseases and inflammatory conditions.[3]

The inclusion of a chlorine atom at the 5-position, as in the topic molecule, often enhances lipophilicity and can significantly modulate the biological activity and metabolic stability of the compound.

Part 3: Proposed Synthetic Strategies

While a specific, validated synthesis for 2-(5-chlorobenzofuran-2-yl)ethan-1-amine is not documented in the provided literature, a logical and efficient pathway can be proposed based on established synthetic protocols for related benzofuran derivatives.[4][5] A common and effective approach involves the reduction of a nitrile intermediate, which can be synthesized from a precursor like 5-chlorobenzofuran-2-carboxylic acid ethyl ester.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(Bromomethyl)-5-chlorobenzofuran (Intermediate 2)

  • Starting Material: 2-Methyl-5-chlorobenzofuran (Intermediate 1).

  • Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under UV irradiation to facilitate the radical bromination of the methyl group.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography.

Step 2: Synthesis of (5-Chlorobenzofuran-2-yl)acetonitrile (Intermediate 3)

  • Dissolve the brominated intermediate (2) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium cyanide (NaCN) and stir the reaction at room temperature. The cyanide ion acts as a nucleophile, displacing the bromide.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup to remove inorganic salts and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the resulting nitrile by column chromatography.

Step 3: Reduction to 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine (Final Product)

  • Dissolve the nitrile intermediate (3) in a dry ether solvent, such as tetrahydrofuran (THF).

  • Carefully add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0°C. This agent will reduce the nitrile group to a primary amine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully by sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final amine product.

Visualization of Proposed Synthetic Workflow

Synthetic_Pathway Start 2-Methyl-5-chlorobenzofuran Intermediate2 2-(Bromomethyl)-5-chlorobenzofuran Start->Intermediate2  NBS, BPO, CCl₄, Δ Intermediate3 (5-Chlorobenzofuran-2-yl)acetonitrile Intermediate2->Intermediate3  NaCN, DMF FinalProduct 2-(5-Chlorobenzofuran-2-yl)ethan-1-amine Intermediate3->FinalProduct  1. LiAlH₄, THF  2. H₂O workup

Caption: Proposed synthesis of 2-(5-chlorobenzofuran-2-yl)ethan-1-amine.

Part 4: Characterization and Analysis

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques would be employed. The expected spectral data would be consistent with the proposed structure, drawing parallels from characterization data of similar benzofuran compounds.[6][7][8]

  • ¹H NMR (Nuclear Magnetic Resonance): This would confirm the proton environment. Expected signals would include distinct peaks for the aromatic protons on the benzofuran core, a singlet for the furan proton, and characteristic multiplets for the two methylene (-CH₂-) groups of the ethylamine chain.

  • ¹³C NMR: This technique would identify all unique carbon atoms. The spectrum should show signals corresponding to the aromatic carbons, the furan carbons, and the two aliphatic carbons of the side chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key functional groups would be identified. Expect characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O-C stretching of the furan ether.[8]

  • Mass Spectrometry (MS): This analysis would confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (195.65 g/mol ), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[6][7]

Part 5: Potential Applications in Drug Development

The structural features of 2-(5-chlorobenzofuran-2-yl)ethan-1-amine make it a promising candidate for further derivatization in drug discovery programs. The primary amine serves as a versatile chemical handle for coupling with various acids, aldehydes, or other electrophiles to generate a library of novel compounds.

Based on the known biological activities of related benzofurans, potential therapeutic applications include:

  • Development of Novel Antimicrobials: The benzofuran nucleus is a known pharmacophore for antimicrobial activity.[1][3] By modifying the amine group, it is possible to design new derivatives that target bacterial or fungal enzymes.

  • Scaffolding for Anticancer Agents: Aminobenzofurans have been used as precursors for compounds with antiproliferative effects.[2] The title compound could serve as a starting point for synthesizing analogues of proximicins or other natural products with anticancer properties.

  • CNS-Active Agents: The ethylamine side chain is a common feature in many neurologically active compounds. Further exploration could investigate the potential for derivatives to interact with receptors or transporters in the central nervous system.

Conclusion

2-(5-chlorobenzofuran-2-yl)ethan-1-amine is a molecule with significant, albeit underexplored, potential in the field of medicinal chemistry. Its calculated molecular formula (C₁₀H₁₀ClNO) and weight (195.65 g/mol ) provide a foundation for its study. By leveraging established synthetic methodologies for the benzofuran scaffold, this compound can be efficiently prepared and subsequently used as a versatile building block for creating diverse chemical libraries. Its structural relationship to other biologically active benzofurans strongly suggests its utility in the rational design of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further empirical research is necessary to validate these projections and fully uncover the pharmacological profile of its derivatives.

References

[9] PubChem. (n.d.). Ethyl 5-chlorobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from a URL which is not available. [3] Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 1-13. [Link] Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [4] ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from a URL which is not available. [10] PubChem. (n.d.). 5-Chlorobenzofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from a URL which is not available. [5] ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from a URL which is not available. [11] PubChem. (n.d.). 5-Chloro-1-benzofuran. National Center for Biotechnology Information. Retrieved from a URL which is not available. [12] Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. PDF document. [6] Kumar, S. A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry, Sec B, 60B(8), 1136-1144. [2] BenchChem. (n.d.). A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from a URL which is not available. [7] Gnanasekaran, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Journal of Chemical and Pharmaceutical Research. [8] Al-Ghorbani, M., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Heliyon, 9(5), e15239. [Link] [13] PubChem. (n.d.). Benzofuran, chloro-. National Center for Biotechnology Information. Retrieved from a URL which is not available. [14] ResearchGate. (n.d.). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1- benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. Retrieved from a URL which is not available. [1] Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96829. [Link] [15] Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3794. [Link]

Sources

Pharmacological Properties of 5-Chloro-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

The benzofuran moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Within this class, 5-chloro-benzofuran derivatives occupy a critical niche.[1][2] The introduction of a chlorine atom at the C-5 position is not merely a structural decoration; it is a calculated bioisosteric modification that enhances lipophilicity (


), modulates metabolic stability by blocking the metabolically vulnerable para-position relative to the oxygen, and facilitates halogen bonding within hydrophobic protein pockets.

This guide dissects the pharmacological utility of this pharmacophore, specifically focusing on its dual-action potential in oncology (tubulin destabilization) and infectious disease (DNA gyrase/membrane disruption) , alongside emerging applications in neuroprotection (AChE inhibition) .[1]

Structural Rationale & SAR

The "5-Chloro Effect"

The pharmacological potency of 5-chloro-benzofuran stems from specific electronic and steric contributions:

  • Metabolic Blockade: The C-5 position of the benzofuran ring is electronically rich and prone to oxidative hydroxylation by Cytochrome P450 enzymes. Chlorination at this site extends the biological half-life (

    
    ) of the molecule.[1]
    
  • Hydrophobic Filling: In targets like the colchicine binding site of tubulin or the catalytic active site (CAS) of Acetylcholinesterase (AChE), the 5-Cl substituent fills hydrophobic sub-pockets, increasing binding affinity via van der Waals interactions.[1]

  • Electronic Modulation: The electron-withdrawing nature of chlorine (

    
    ) lowers the electron density of the furan ring, potentially altering 
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in target proteins.[1]
Visualization: Structure-Activity Relationship (SAR)[1][3]

SAR_5_Chloro_Benzofuran Core 5-Chloro-Benzofuran Scaffold Pos2 C-2 Position: Main Vector for Diversity (Schiff bases, Chalcones, Carboxamides) Core->Pos2 Target Specificity Pos3 C-3 Position: Solubility Modulation (H-bonding acceptors) Core->Pos3 Pharmacokinetics Pos5 C-5 Chlorine: 1. Metabolic Blockade (vs CYP450) 2. Lipophilicity (+LogP) 3. Halogen Bonding Core->Pos5 Potency & Stability Bacteria Target: Bacteria (DNA Gyrase/Membrane) Pos2->Bacteria Intercalation Tubulin Target: Tubulin (Colchicine Site) Pos5->Tubulin Hydrophobic Pocket Fill

Figure 1: SAR map highlighting the critical role of the 5-chloro substituent in metabolic stability and target binding affinity.[1]

Therapeutic Domain: Oncology

The most well-characterized application of 5-chloro-benzofuran derivatives is in the disruption of microtubule dynamics.[1]

Mechanism: Tubulin Destabilization

Derivatives, particularly 5-chlorobenzofuran-2-carboxamides and 3,4,5-trimethoxybenzoyl analogs , function as Colchicine Binding Site Inhibitors (CBSIs) .[1]

  • Mode of Action: They bind to the

    
    -subunit of tubulin at the interface with the 
    
    
    
    -subunit.[1]
  • Consequence: This binding sterically hinders the polymerization of tubulin dimers into microtubules.

  • Cellular Outcome: The cell is arrested in the

    
     phase of the cell cycle, leading to "mitotic catastrophe" and subsequent apoptosis (programmed cell death), often confirmed by Caspase-3 activation and PARP cleavage [1, 3].[1]
    
Key Data Summary
Compound ClassTarget SiteIC50 (Typical)Mechanism
5-Cl-benzofuran-2-carboxamidesCB1 / Tubulin0.05 - 5.0

M
Allosteric modulation & Apoptosis induction
5-Cl-benzofuran-chalconesTubulin / EGFR0.1 - 2.0

M
G2/M Arrest, EGFR Kinase inhibition
2-(3,4,5-trimethoxybenzoyl)-5-Cl-benzofuranColchicine Site< 50 nMPotent microtubule depolymerization

Therapeutic Domain: Antimicrobial & Antifungal

Resistance to


-lactams and fluoroquinolones has necessitated the search for novel pharmacophores. 5-chloro-benzofuran derivatives, specifically Schiff bases  and chalcone hybrids , exhibit significant bactericidal activity.[1]
Mechanism of Action[5]
  • DNA Gyrase Inhibition: The planar benzofuran system acts as a DNA intercalator, while the 5-Cl group and C-2 side chains interact with the ATP-binding pocket of DNA gyrase (in bacteria), preventing DNA supercoiling.[1]

  • Membrane Disruption: The lipophilic nature of the 5-Cl moiety facilitates penetration through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungal cell walls, disrupting membrane potential [2].[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

To ensure reproducibility, the following microdilution protocol is recommended:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).[1] Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
  • Compound Prep: Dissolve 5-chloro-benzofuran derivative in DMSO (stock 10 mg/mL). Serial dilute in 96-well plates to range from 128

    
    g/mL to 0.25 
    
    
    
    g/mL.[1] Ensure final DMSO concentration is <1%.
  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth.

  • Validation: Use Ciprofloxacin as a positive control.

Therapeutic Domain: Neuroprotection (Alzheimer's)

Recent studies highlight 5-chloro-benzofuran derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .[1]

  • Rationale: The 5-Cl-benzofuran core mimics the indanone moiety of Donepezil.[1]

  • Binding: The core binds to the peripheral anionic site (PAS), while the linker allows the functional group to reach the catalytic active site (CAS). The 5-Cl group enhances hydrophobic interactions within the PAS, improving selectivity over BuChE [4].[1]

Synthetic Pathways

For researchers synthesizing these derivatives, the Rap-Stoermer Condensation is the most efficient route for generating the 2-substituted 5-chloro-benzofuran core.[1]

Workflow Visualization

Synthesis_Workflow Start Starting Material: 5-Chlorosalicylaldehyde Step1 Reaction: Rap-Stoermer Condensation (Base: K2CO3, Solvent: DMF/ACN, Reflux) Start->Step1 Reagent Reagent: Alpha-Haloketone / Chloroacetone Reagent->Step1 Intermed Intermediate: 2-Acyl-5-Chlorobenzofuran Step1->Intermed Branch1 Path A: Claisen-Schmidt (+ Aromatic Aldehyde) -> Chalcones Intermed->Branch1 Branch2 Path B: Schiff Base Formation (+ Hydrazine/Amine) -> Imines Intermed->Branch2

Figure 2: Synthetic workflow starting from 5-chlorosalicylaldehyde to generate biologically active chalcones and Schiff bases.[1]

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022. Link

  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. 2021. Link

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. 2017.[1] Link

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. 2023. Link

  • A Comprehensive Review on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives. Journal of Fluorescence. 2024. Link

Sources

The Benzofuran-2-yl-ethylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran-2-yl-ethylamine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, pharmacological significance, and structure-activity relationships (SAR). We will explore its role as a key pharmacophore in central nervous system (CNS) agents, particularly as potent monoamine releasing agents and serotonin receptor agonists. Detailed synthetic protocols, quantitative pharmacological data, and mechanistic insights are presented to equip researchers and drug development professionals with the foundational knowledge to leverage this versatile scaffold in the design of novel therapeutics.

Introduction: The Significance of the Benzofuran-2-yl-ethylamine Core

The fusion of a benzene and a furan ring to form the benzofuran nucleus creates a unique bicyclic aromatic system with a rich electron density and a defined three-dimensional geometry. When coupled with an ethylamine side chain at the 2-position, the resulting benzofuran-2-yl-ethylamine scaffold emerges as a powerful pharmacophore capable of interacting with a diverse range of biological targets. Its structural resemblance to endogenous neurotransmitters, such as phenethylamine and tryptamine, has made it a particularly fruitful starting point for the development of psychoactive compounds and other CNS-acting agents.[1]

The inherent versatility of the benzofuran ring and the ethylamine side chain allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This has led to the discovery of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] This guide will focus specifically on the benzofuran-2-yl-ethylamine core and its derivatives that have garnered significant attention for their potent interactions with the serotonergic and catecholaminergic systems.

Synthetic Strategies for Assembling the Benzofuran-2-yl-ethylamine Scaffold

The construction of the benzofuran-2-yl-ethylamine core can be achieved through several synthetic routes. A common and reliable strategy involves the initial synthesis of a 2-substituted benzofuran, which is then elaborated to introduce the ethylamine moiety. A well-established method commences with readily available salicylaldehydes.

Synthesis of the Key Intermediate: 2-Acetylbenzofuran

A frequently employed method for the synthesis of 2-acetylbenzofuran involves the reaction of a salicylaldehyde derivative with chloroacetone in the presence of a base, such as potassium carbonate.[3]

Experimental Protocol: Synthesis of 2-Acetylbenzofuran

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as dry acetone or acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Elaboration to the Ethylamine Sidechain

With the 2-acetylbenzofuran intermediate in hand, the ethylamine sidechain can be introduced through a variety of reductive amination or related methodologies. A common approach involves the conversion of the ketone to an oxime, followed by reduction.

Experimental Protocol: Synthesis of 2-(Benzofuran-2-yl)ethanamine

  • Oxime Formation: Dissolve 2-acetylbenzofuran (1.0 eq) in ethanol, and add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate. Reflux the mixture for 2-4 hours until TLC analysis indicates complete conversion of the starting material. Cool the reaction mixture and pour it into cold water. Collect the precipitated oxime by filtration and dry.

  • Reduction of the Oxime: The oxime can be reduced to the primary amine using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

    • Carefully add the oxime (1.0 eq) in THF to a stirred suspension of LiAlH4 (2.0-3.0 eq) in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

    • Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzofuran-2-yl)ethanamine.

    • The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

This multi-step synthesis is depicted in the following workflow diagram:

G cluster_0 Synthesis of 2-Acetylbenzofuran cluster_1 Formation of Ethylamine Sidechain Salicylaldehyde Salicylaldehyde K2CO3 K2CO3, Acetone Salicylaldehyde->K2CO3 Chloroacetone Chloroacetone Chloroacetone->K2CO3 Acetylbenzofuran 2-Acetylbenzofuran K2CO3->Acetylbenzofuran Reflux Hydroxylamine Hydroxylamine HCl, Pyridine Acetylbenzofuran->Hydroxylamine Oxime 2-Acetylbenzofuran Oxime Hydroxylamine->Oxime Reflux Reduction LiAlH4, THF Oxime->Reduction Ethylamine 2-(Benzofuran-2-yl)ethanamine Reduction->Ethylamine Reflux

Caption: Synthetic pathway to 2-(benzofuran-2-yl)ethanamine.

Mechanism of Action and Pharmacological Effects

Derivatives of the benzofuran-2-yl-ethylamine scaffold are renowned for their potent activity as monoamine releasing agents and their direct interaction with serotonin receptors. This dual mechanism of action is responsible for their characteristic psychoactive effects, which often mimic those of classic entactogens like MDMA.[4][5]

Interaction with Monoamine Transporters

Compounds such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) are potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] They act as substrate-type releasers, meaning they are transported into the presynaptic neuron and disrupt the vesicular storage of monoamines, leading to their non-vesicular release into the synapse.[1][8] This surge in synaptic concentrations of dopamine, norepinephrine, and serotonin is a primary contributor to the stimulant and empathogenic effects of these compounds.

Serotonin Receptor Agonism

In addition to their effects on monoamine transporters, many benzofuran-2-yl-ethylamine derivatives are also direct agonists at various serotonin (5-HT) receptors. Notably, compounds like 6-APB are potent agonists of the 5-HT2B receptor.[5] Agonism at 5-HT2A receptors is believed to contribute to the psychedelic properties of some of these compounds, while interactions with other 5-HT receptor subtypes can modulate their overall pharmacological profile.[4][7]

The following diagram illustrates the dual mechanism of action of a typical benzofuran-2-yl-ethylamine derivative at a monoaminergic synapse:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles (Monoamines) SynapticMonoamines Increased Synaptic Monoamines Vesicle->SynapticMonoamines Release Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Vesicle Receptor Postsynaptic Receptors (e.g., 5-HT2A) Benzofuran Benzofuran-2-yl-ethylamine Derivative Benzofuran->Transporter Blocks Reuptake & Promotes Efflux Benzofuran->Receptor Direct Agonism SynapticMonoamines->Receptor Binds

Caption: Dual mechanism of action at a monoaminergic synapse.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzofuran-2-yl-ethylamine derivatives can be significantly altered by modifying the substitution pattern on both the benzofuran ring and the ethylamine side chain.

Substitution on the Benzofuran Ring

The position of the ethylamine side chain on the benzofuran ring is a critical determinant of activity. For instance, in the case of the aminopropylbenzofurans, the 5- and 6-isomers (5-APB and 6-APB) are potent monoamine releasers, whereas other positional isomers have different pharmacological profiles.[8] The nature and position of substituents on the benzofuran ring can also influence potency and selectivity for different monoamine transporters and receptors.

Substitution on the Ethylamine Side Chain

Modifications to the ethylamine side chain, such as N-alkylation or the introduction of a methyl group on the alpha-carbon (as in the aminopropyl derivatives), have a profound impact on pharmacological activity. N-methylation, for example, can alter the potency and selectivity for the different monoamine transporters.

The following table summarizes the in vitro pharmacological data for some representative benzofuran-2-yl-propylamine derivatives, highlighting the influence of the side chain position on their interaction with monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
5-APB 7.07-6.26
6-APB 1501172698

Data compiled from Iversen et al., 2013 and other sources.[5][9]

Applications and Future Perspectives

The benzofuran-2-yl-ethylamine scaffold has been extensively explored in the context of psychoactive substances. However, the profound understanding of its SAR and mechanism of action opens up avenues for the rational design of novel therapeutic agents for a range of CNS disorders. By fine-tuning the substitution patterns, it may be possible to develop compounds with selective activity at specific monoamine transporters or serotonin receptor subtypes, potentially leading to new treatments for depression, anxiety, and other neurological conditions.

Furthermore, the broader biological activities of benzofuran derivatives suggest that the benzofuran-2-yl-ethylamine scaffold could be a valuable starting point for drug discovery efforts in other therapeutic areas.[2] For example, derivatives with potent and selective anti-inflammatory or anticancer properties could be developed.

Conclusion

The benzofuran-2-yl-ethylamine scaffold represents a privileged and versatile platform in medicinal chemistry. Its straightforward synthesis, coupled with the ability to readily modify its structure to modulate pharmacological activity, makes it an attractive starting point for the design of novel bioactive molecules. A thorough understanding of the synthesis, pharmacology, and SAR of this scaffold is essential for medicinal chemists seeking to exploit its full therapeutic potential. As our understanding of the complex interplay between structure and function continues to grow, the benzofuran-2-yl-ethylamine core is poised to remain a significant contributor to the development of new medicines for years to come.

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An In-depth Technical Guide to 1-(5-Chloro-benzofuran-2-yl)-ethylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzofurans are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1][2] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of research in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive technical overview of a specific benzofuran derivative, 1-(5-Chloro-benzofuran-2-yl)-ethylamine, and its more commonly handled hydrochloride salt, 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. The following table summarizes the key computed properties, primarily based on the data for the free base derived from its hydrochloride salt information.

PropertyValueSource
Molecular Formula C10H10ClNOPubChemLite[4]
IUPAC Name 1-(5-chloro-1-benzofuran-2-yl)ethan-1-aminePubChemLite[4]
Monoisotopic Mass 195.04509 DaPubChemLite[4]
Predicted XlogP 2.2PubChemLite[4]
InChI InChI=1S/C10H10ClNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3PubChemLite[4]
InChIKey IMSCAUVOIHGEFA-UHFFFAOYSA-NPubChemLite[4]
SMILES CC(C1=CC2=C(O1)C=CC(=C2)Cl)NPubChemLite[4]

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of benzofuran derivatives and subsequent amination. A common starting material for such syntheses is a substituted salicylaldehyde. The overall synthetic strategy would likely involve the formation of the benzofuran ring system, followed by the introduction of the ethylamine side chain.

Proposed Synthetic Pathway

A potential synthetic pathway could begin with the reaction of 4-chlorosalicylaldehyde with chloroacetone to form 5-chloro-2-acetylbenzofuran. This intermediate can then be converted to the corresponding oxime, which upon reduction, would yield the target ethylamine.

Synthesis_Pathway A 4-Chlorosalicylaldehyde B 5-Chloro-2-acetylbenzofuran A->B Chloroacetone, K2CO3 C 5-Chloro-2-acetylbenzofuran Oxime B->C Hydroxylamine hydrochloride D This compound C->D Reduction (e.g., LiAlH4 or catalytic hydrogenation)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on analogous reactions reported in the literature for the synthesis of benzofuran derivatives.[5]

Step 1: Synthesis of 5-Chloro-2-acetylbenzofuran

  • To a solution of 4-chlorosalicylaldehyde in a suitable solvent (e.g., acetone or DMF), add an equimolar amount of chloroacetone.

  • Add a base, such as anhydrous potassium carbonate, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-chloro-2-acetylbenzofuran.

Step 2: Synthesis of 5-Chloro-2-acetylbenzofuran Oxime

  • Dissolve 5-chloro-2-acetylbenzofuran in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter the precipitate, wash with water, and dry to yield the oxime.

Step 3: Reduction of the Oxime to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of the 5-chloro-2-acetylbenzofuran oxime in the same dry solvent to the reducing agent suspension, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and wash them with the ether solvent.

  • Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or by converting it to its hydrochloride salt for easier handling and purification by recrystallization.

Potential Biological Activity and Significance

The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[2] While specific bioactivity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of benzofuran derivatives.[6][7] The presence of the chlorine atom on the benzofuran ring could potentially enhance its antimicrobial efficacy. Research on related 5-chloro-benzofuran derivatives has shown activity against various bacterial and fungal strains.[6]

Anticancer Activity

Benzofuran-containing compounds have emerged as promising candidates in cancer research, with some derivatives showing potent cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis.

Neurological Activity

Substituted benzofurans are also known to interact with the central nervous system. Some derivatives act as serotonin and norepinephrine reuptake inhibitors, while others show affinity for various receptors, suggesting potential applications in treating neurological disorders.[1]

The ethylamine side chain in this compound is a common feature in many psychoactive compounds, suggesting that this molecule could potentially have an affinity for monoamine transporters or receptors.

Biological_Activity Compound This compound Benzofuran Core + Ethylamine Side Chain Activity Potential Biological Activities Compound->Activity Antimicrobial Antimicrobial Activity Activity->Antimicrobial Anticancer Anticancer Activity Activity->Anticancer Neurological Neurological Activity Activity->Neurological

Caption: Potential areas of biological activity for this compound.

Conclusion

This compound represents an interesting yet under-characterized member of the vast benzofuran family. Based on the established chemistry and pharmacology of related compounds, it holds potential for further investigation, particularly in the realms of antimicrobial and anticancer research. The synthetic pathway outlined in this guide provides a viable approach for its preparation, enabling further studies into its biological properties. As with any research chemical, proper handling and safety precautions are paramount. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other novel benzofuran derivatives.

References

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The Ascendant Scaffold: A Technical Guide to 5-Chloro-2-Substituted Benzofurans in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Biological Activity, and Future Therapeutic Landscapes

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique structural and electronic properties make it a privileged scaffold for interacting with a diverse range of biological targets. The introduction of a chlorine atom at the 5-position of the benzofuran ring has been shown to significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential.[3][4] This guide provides a comprehensive technical overview of 5-chloro-2-substituted benzofurans, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Synthetic Strategies for 5-Chloro-2-Substituted Benzofurans

The synthesis of 5-chloro-2-substituted benzofurans can be achieved through various synthetic routes, typically starting from commercially available 5-chlorosalicylaldehyde or other appropriately substituted phenols. The choice of synthetic strategy is often dictated by the desired substituent at the 2-position.

General Synthetic Workflow

A common and versatile approach to construct the 5-chloro-2-substituted benzofuran core involves the initial O-alkylation of 5-chlorosalicylaldehyde with an α-halo ester, such as ethyl bromoacetate, followed by an intramolecular cyclization. This method, a variation of the Perkin rearrangement, provides a robust entry point to 2-carboxy-substituted benzofurans, which can be further elaborated.[2][5]

Below is a generalized workflow illustrating this synthetic strategy.

G A 5-Chlorosalicylaldehyde B O-Alkylation (e.g., Ethyl bromoacetate, Base) A->B C Intermediate Ester B->C D Intramolecular Cyclization (e.g., Base or Acid catalyst) C->D E 5-Chloro-benzofuran-2-carboxylate D->E F Hydrolysis E->F G 5-Chloro-benzofuran-2-carboxylic acid F->G H Amide Coupling / Esterification / Other modifications G->H I Diverse 2-Substituted Derivatives H->I

Caption: Generalized synthetic workflow for 5-chloro-2-substituted benzofurans.

Key Synthetic Protocols

Protocol 1: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate [5]

This protocol describes the synthesis of a key intermediate for further derivatization at the 2-position.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-chlorosalicylaldehyde (10 mmol) in a 1:1 mixture of acetonitrile and N,N-dimethylformamide (40 mL), add ethyl bromoacetate (13 mmol) and cesium carbonate (20 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After cooling to room temperature, remove the solid by filtration. The filtrate containing the product is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-chlorobenzofuran-2-carboxylate.

Protocol 2: Synthesis of 5-Chloro-3-methyl-2-acylbenzofuran and Subsequent Chalcone Formation [6]

This protocol outlines the synthesis of a 2-acyl substituted benzofuran, which can be a precursor for various derivatives like chalcones.

Step-by-Step Methodology:

  • Synthesis of 5-chloro-3-methyl-2-acetylbenzofuran:

    • To a solution of 5-chloro-2-hydroxyacetophenone (0.025 mol) in anhydrous acetone (35 mL), add chloroacetone (0.025 mol) and anhydrous potassium carbonate (7.5 g).

    • Reflux the mixture for a specified time, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent. The residue is then purified to yield 5-chloro-3-methyl-2-acetylbenzofuran.

  • Claisen-Schmidt Condensation for Chalcone Synthesis:

    • To a cooled (5-10°C) mixture of 5-chloro-3-methyl-2-acetylbenzofuran (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (25 mL), add aqueous sodium hydroxide (70%, 2.5 mL) dropwise with constant stirring.

    • Continue stirring at low temperature for a few hours, then allow the reaction to proceed at room temperature.

    • The precipitated chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Summary of Synthetic Methodologies
Starting MaterialKey Reagents2-Substituent IntroducedKey FeaturesReference(s)
5-ChlorosalicylaldehydeEthyl bromoacetate, Cs2CO3-COOEtVersatile intermediate for further modification.[5]
5-Chloro-2-hydroxyacetophenoneChloroacetone, K2CO3-C(O)CH3Precursor for chalcones and other derivatives.[6]
5-Chloro-3-methyl-2-acetylbenzofuranAromatic aldehydes, NaOH-C(O)CH=CH-ArSynthesis of biologically active chalcones.[6]
5-Substituted benzofuran-2-carbonyl azideAromatic amines-NHC(O)NH-ArFormation of urea derivatives.[7]

Biological Activities and Structure-Activity Relationships

5-Chloro-2-substituted benzofurans exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature of the substituent at the 2-position plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Benzofuran derivatives have shown significant potential as anticancer agents, and the 5-chloro substitution often enhances this activity.[3][4] The anticancer mechanism of these compounds can be diverse, including the inhibition of tubulin polymerization, targeting the hypoxia-inducible factor (HIF-1) pathway, and inhibiting various protein kinases.[3][4][8]

Structure-Activity Relationship (SAR) Insights:

  • Aryl and Heteroaryl Substituents: The presence of an aryl or heteroaryl group at the 2-position is a common feature in many anticancer benzofurans. Electron-donating groups on the phenyl ring, such as methoxy or methyl, as well as halogens like fluorine and chlorine, can enhance cytotoxic properties.[4]

  • Linker and Side Chains: The nature of the linker between the benzofuran core and other pharmacophores is critical. For instance, piperazine-based linkers have been successfully employed to develop potent anticancer agents.[4][8]

  • Specific Functional Groups: The introduction of functional groups like sulfonamides or carboxamides at various positions can lead to potent inhibitors of specific cancer-related targets like carbonic anhydrases or tubulin.[3][9]

A simplified representation of the tubulin polymerization inhibition mechanism is depicted below.

G A 5-Chloro-2-substituted Benzofuran Derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Simplified mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity

5-Chloro-2-substituted benzofurans have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[10][11]

Structure-Activity Relationship (SAR) Insights:

  • Antifungal Activity: Ketoxime ethers derived from 5-chloro-benzofuran-2-yl ketones have shown potent anticandidal activity.[11] The mechanism of action for some of these compounds involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[11]

  • Antibacterial Activity: The introduction of heterocyclic rings, such as triazoles, at the 2-position can lead to compounds with significant antibacterial properties.[10] Schiff bases derived from 5-chlorobenzofuran have also been explored as promising antibacterial agents.[10]

Summary of Biological Activities and SAR
2-Substituent TypeBiological ActivityKey SAR ObservationsReference(s)
Aryl/Heteroaryl KetonesAnticancer, AntifungalSubstitution on the aryl ring influences potency. Ketoxime ethers show good antifungal activity.[3][11]
ArylureasAntimicrobialThe nature of the aryl substituent on the urea moiety affects activity.[7]
ChalconesAnticancerSubstitution patterns on the pendant aromatic ring are critical for cytotoxicity.[6][12]
Triazole-thiolsAntibacterialThe combination of the benzofuran and triazole scaffolds leads to potent antibacterial agents.[10]
SulfonamidesAnticancerAromatic sulfonamides can act as potent inhibitors of tubulin polymerization.[9]

Future Perspectives and Conclusion

The 5-chloro-2-substituted benzofuran scaffold continues to be a highly valuable platform for the design and development of new therapeutic agents. The versatility of its synthesis and the wide range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on:

  • Rational Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Biological Targets: Investigating the potential of this scaffold against a wider array of diseases, including viral infections and neurodegenerative disorders.

  • Development of Drug Delivery Systems: Formulating promising candidates into effective drug delivery systems to enhance their bioavailability and therapeutic efficacy.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Synthesis of 1-(5-Substituted Benzofuran-2-yl)-3-Arylurea Derivatives as Antimicrobial Agents - CORE. (2016). [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). BEPLS, 12(5), 280-289. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]

  • Basawaraj, R., & Sangapure, S. S. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. TSI Journals. [Link]

  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. (2024). PubMed. [Link]

  • Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes. (2025). ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11435-11458. [Link]

  • Synthesis of benzofurans. (n.d.).
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). Taylor & Francis Online, 19(1), 220-241. [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). Science and Education Publishing. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). OUCI. [Link]

  • Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives. (n.d.). [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (2022). Frontiers. [Link]

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl - Chemical Review and Letters. (n.d.). [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (n.d.). PMC. [Link]

  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (1997). PubMed. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Two-Step Synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine from 5-Chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine, a valuable heterocyclic amine building block. The synthetic strategy commences with the formation of a 5-chlorobenzofuran core via the reaction of 5-chlorosalicylaldehyde with chloroacetone, yielding the key intermediate, 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one. Subsequent conversion of the ketone to the target primary amine is achieved through a robust reductive amination process, specifically the Leuckart reaction. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and efficient synthesis.

Strategic Overview & Rationale

The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] This synthesis provides access to a specific chiral amine derivative, which can serve as a crucial precursor for more complex molecular targets. The chosen synthetic pathway is logical and efficient, divided into two primary stages:

  • Benzofuran Ring Formation: Construction of the heterocyclic core to create the intermediate ketone.

  • Reductive Amination: Conversion of the ketone functionality into the desired ethylamine group.

The overall workflow is designed for clarity and reproducibility in a standard laboratory setting.

Overall Synthetic Workflow

G A 5-Chlorosalicylaldehyde B 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one (Intermediate Ketone) A->B C 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one D This compound (Target Amine) C->D 1. Ammonium Formate, Heat 2. HCl, H2O, Heat 3. NaOH (aq)

Figure 1: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one (Intermediate)

Principle & Mechanistic Insight

This reaction builds the benzofuran ring system from 5-chlorosalicylaldehyde. The process involves an initial O-alkylation of the phenolic hydroxyl group by chloroacetone, facilitated by a weak base, potassium carbonate. The resulting ether intermediate then undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol yields the stable, aromatic benzofuran ring. This method is a well-established and efficient route for producing 2-acetylbenzofurans.[2][3]

Materials & Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
5-ChlorosalicylaldehydeC₇H₅ClO₂156.5798-101-Irritant
ChloroacetoneC₃H₅ClO92.52-44.5119Toxic, Lachrymator
Potassium Carbonate (anhydrous)K₂CO₃138.21891-Irritant
AcetoneC₃H₆O58.08-94.956Flammable, Irritant
Petroleum Ether---40-60Flammable
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylaldehyde (7.8 g, 0.05 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and dry acetone (100 mL).

  • Addition of Reagent: While stirring the suspension, add chloroacetone (4.6 g, 0.05 mol) dropwise at room temperature. Caution: Chloroacetone is a potent lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction Execution: Gently reflux the reaction mixture with continuous stirring for approximately 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: After cooling the reaction mixture to room temperature, filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

  • Purification: Recrystallize the crude product from petroleum ether to furnish 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one as a solid.[2] Dry the purified product under vacuum.

Expected Yield & Characterization
  • Expected Yield: 60-75%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the furan proton, and a singlet for the acetyl methyl group (approx. δ 2.6 ppm).[4]

  • IR (KBr, cm⁻¹): A strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.[4]

Part 2: Synthesis of this compound (Target)

Principle & Mechanistic Insight

The conversion of the intermediate ketone to the target primary amine is achieved via the Leuckart reaction . This is a classic method for the reductive amination of aldehydes and ketones.[5] The reaction proceeds in two main stages:

  • Formylation: The ketone reacts with ammonium formate (which serves as both the ammonia source and the reducing agent via its decomposition to formic acid and ammonia) at high temperatures. This forms an N-formyl intermediate, N-[1-(5-chloro-benzofuran-2-yl)ethyl]formamide.[6][7]

  • Hydrolysis: The stable N-formyl intermediate is then hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to cleave the formyl group and liberate the primary amine.

The Leuckart reaction is particularly effective for this type of transformation due to its operational simplicity and good yields, despite requiring high temperatures.[7][8]

Materials & Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-oneC₁₀H₇ClO₂194.62~85-90-Irritant
Ammonium FormateCH₅NO₂63.06116DecomposesIrritant
Hydrochloric Acid (conc.)HCl36.46--Corrosive
Sodium HydroxideNaOH40.003181388Corrosive
Diethyl EtherC₄H₁₀O74.12-116.334.6Flammable
Detailed Experimental Protocol

Step A: Formation of the N-Formyl Intermediate

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one (5.8 g, 0.03 mol) and ammonium formate (5.7 g, 0.09 mol).

  • Reaction Execution: Heat the mixture in an oil bath to 160-170 °C. The mixture will melt and evolve gas (ammonia and carbon dioxide). Maintain this temperature for 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add 50 mL of water to the flask and stir to break up the solidified mass. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-formyl intermediate. This intermediate is often used directly in the next step without further purification.

Step B: Hydrolysis to the Final Amine

  • Reaction Setup: Transfer the crude N-formyl intermediate to a 250 mL round-bottom flask. Add 50 mL of 6M hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux for 4-8 hours. The hydrolysis progress can be monitored by TLC until the starting formamide is consumed.

  • Work-up (Basification): Cool the reaction mixture in an ice bath. Carefully basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12. An oily layer or precipitate of the free amine should form.

  • Isolation: Extract the aqueous basic mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃). Filter and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt (by bubbling dry HCl gas through an ethereal solution) followed by recrystallization.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Part 1: Low Yield of Ketone Incomplete reaction.Ensure reagents are dry, especially acetone and K₂CO₃. Extend reflux time and monitor via TLC.
Side reactions (e.g., self-condensation of chloroacetone).Add chloroacetone slowly to the heated mixture. Ensure K₂CO₃ is finely powdered for better reactivity.
Part 2: Incomplete Formylation Insufficient temperature or reaction time.Ensure the reaction temperature reaches at least 160 °C. Extend the heating time.
Decomposition of ammonium formate before reaction.Use fresh ammonium formate.
Part 2: Low Yield of Amine after Hydrolysis Incomplete hydrolysis.Extend the reflux time in HCl. Use a higher concentration of acid if necessary.
Loss of product during work-up.Ensure the aqueous layer is strongly basic (pH >12) before extraction to liberate the free amine. Perform multiple extractions.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetone is toxic, corrosive, and a strong lachrymator. Handle with extreme care.

  • Concentrated acids (HCl) and bases (NaOH) are highly corrosive and can cause severe burns. Handle with appropriate care, and have neutralization agents readily available.

  • Organic solvents like acetone and diethyl ether are highly flammable. Keep away from ignition sources.

References

  • Vertex AI Search. Amphetamine Synthesis - Safrole.
  • Wikipedia. Formetorex.
  • UNODC. Recommended methods for testing amphetamine and methamphetamine.
  • Clutch. Leuckart Reaction (reductive amination of ketones) of Amphetamine.
  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
  • MDPI. Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran.
  • TSI Journals. SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.
  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
  • TSI Journals. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities.
  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity (PDF).

Sources

Application Note: Reductive Amination Protocols for Benzofuran-2-yl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzofuran-2-yl scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), antitumor drugs, and antimicrobial compounds. Functionalizing the C2-position via reductive amination of benzofuran-2-yl ketones is a critical transformation for generating diverse chemical libraries.

However, benzofuran-2-yl ketones present unique synthetic challenges compared to aliphatic ketones. The carbonyl group is conjugated with the electron-rich heteroaromatic ring, reducing its electrophilicity and shifting the equilibrium away from imine formation. Furthermore, steric bulk at the C2-position can impede nucleophilic attack.

This Application Note provides two validated protocols to overcome these electronic and steric barriers:

  • Protocol A: A mild, direct reductive amination using Sodium Triacetoxyborohydride (STAB) for standard substrates.

  • Protocol B: A Lewis-acid mediated approach using Titanium(IV) isopropoxide (Ti(OiPr)₄) for electron-deficient amines or sterically hindered ketones.

Mechanistic Insight & Strategy

Successful reductive amination relies on the formation of an imine (or iminium) intermediate, which is subsequently reduced to the amine.[1][2][3]

The Benzofuran Challenge

In benzofuran-2-yl ketones, the lone pair on the furan oxygen donates electron density into the ring system (resonance effect), effectively stabilizing the carbonyl carbon and making it less susceptible to nucleophilic attack by the amine.

Strategic Solution:

  • Acid Catalysis: For Protocol A, Acetic Acid (AcOH) is used to protonate the carbonyl/hemiaminal, facilitating water elimination.

  • Water Scavenging: For Protocol B, Ti(OiPr)₄ acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl and chemically scavenges water, driving the equilibrium toward the imine.

Mechanistic Pathway (Graphviz Visualization)

G Start Benzofuran-2-yl Ketone + Amine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Imine Imine / Iminium Species Inter1->Imine -H2O Product Final Amine Product Imine->Product Hydride Reduction (STAB or NaBH4) Ti Ti(OiPr)4 / AcOH (Water Scavenger) Ti->Inter1 Promotes Dehydration

Figure 1: General mechanistic flow of reductive amination. The critical rate-determining step for benzofurans is often the dehydration to the imine, facilitated by Ti(OiPr)₄ or Acid.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Unhindered primary/secondary amines and reactive ketones.

Reagents:

  • Benzofuran-2-yl ketone (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Procedure:

  • Imine Pre-formation (Optional but Recommended): In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.1 M concentration). Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Pre-stirring allows the imine equilibrium to establish before the reducing agent is added, minimizing direct reduction of the ketone to an alcohol.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS or TLC.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines), bulky ketones, or when Protocol A fails.

Reagents:

  • Benzofuran-2-yl ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Step 1) and Ethanol (Step 2)

Procedure:

  • Complexation: In a dried flask under N₂, combine the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (minimal volume, or neat if liquid).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise. Stir at RT for 6–12 hours.

    • Checkpoint: The solution often changes color (yellow/orange) indicating imine/titanium complex formation.

  • Reduction: Dilute the mixture with absolute Ethanol (to approx. 0.2 M). Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours at RT.

  • Hydrolysis (Critical Step): Quench by adding water (approx. 1 mL per mmol substrate).[4] A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Tip: If filtration is slow, adding 1N NaOH instead of water can help coagulate the titanium salts.

  • Workup: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Decision Matrix & Troubleshooting

Selecting the Right Reducing Agent[1][2]
FeatureNaBH(OAc)₃ (STAB)NaBH₄ (with Ti-isopropoxide)NaBH₃CN (Cyanoborohydride)
Selectivity High (Reduces imines, not ketones)Low (Must pre-form imine completely)High (pH dependent)
Toxicity LowLowHigh (Generates HCN)
Reaction Speed ModerateFast (once imine is formed)Slow
Use Case Standard, robust substratesSterically hindered / DeactivatedAcid-sensitive substrates
Troubleshooting Guide
  • Issue: No Reaction (Ketone remains).

    • Cause: Imine formation is thermodynamically unfavorable.

    • Fix: Switch to Protocol B. The Ti(OiPr)₄ shifts equilibrium by trapping water. Alternatively, use molecular sieves (4Å) in Protocol A.

  • Issue: Alcohol Byproduct (Direct Ketone Reduction).

    • Cause: Reducing agent added before imine formation.[1][5][6][7]

    • Fix: Increase pre-stir time. Ensure anhydrous solvents are used. Use STAB (Protocol A) as it reduces ketones much slower than imines.

  • Issue: Gel formation during workup (Protocol B).

    • Cause: Incomplete hydrolysis of Titanium alkoxides.

    • Fix: Use 1M NaOH or aqueous Rochelle's salt (potassium sodium tartrate) during the quench and stir for 30 mins to solubilize Titanium species.

Workflow Decision Tree

DecisionTree Start Start: Benzofuran-2-yl Ketone CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine ProtocolA Use Protocol A (STAB / AcOH) CheckAmine->ProtocolA No (Primary/Secondary Alkyl) ProtocolB Use Protocol B (Ti(OiPr)4 / NaBH4) CheckAmine->ProtocolB Yes (Aniline/Bulky) ProtocolA->ProtocolB Low Conversion Success Isolate Product ProtocolA->Success Good Yield

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][5][9]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link][9]

  • Bhattacharyya, S. (1995).[8] "Reductive Alkylation of Dimethylamine using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. [Link][9]

  • Nevado, C., et al. (2022). "Benzofuran Synthesis and Functionalization." ACS Omega. [Link]

Sources

Application Note: High-Resolution 1H NMR Characterization of 1-(5-Chloro-benzofuran-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the structural validation of 1-(5-Chloro-benzofuran-2-yl)-ethylamine , a pharmacologically relevant scaffold found in various bioactive agents. This guide is designed for medicinal chemists and analytical scientists requiring high-fidelity structural confirmation.

Introduction & Pharmacological Context

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic (e.g., Amiodarone), anti-microbial, and anti-cancer agents. The specific derivative This compound introduces a chiral center at the C-1' position, significantly increasing the complexity of the NMR profile compared to its achiral ketone precursors.

Accurate characterization of this molecule requires distinguishing the specific substitution pattern on the benzenoid ring (5-chloro) and validating the integrity of the labile ethylamine side chain, which is prone to oxidative degradation or carbamate formation in air.

Experimental Protocol

Sample Preparation

To ensure high signal-to-noise (S/N) ratio and resolution of fine coupling constants:

  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent Selection:

    • Standard:

      
       (99.8% D) + 0.03% TMS. Pros: Sharp lines, standard chemical shift referencing. Cons: Amine protons (
      
      
      
      ) may broaden or exchange.
    • Advanced: DMSO-

      
      . Pros: distinct amine signals, reduced exchange, solubilizes HCl salts if applicable.
      
    • Recommendation: Use

      
        for routine purity checks; use DMSO-
      
      
      
      for full structural elucidation.
  • Volume: Dissolve in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.

Instrument Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (d1): Set to 2.0 – 5.0 s . The aromatic protons and the methine proton require adequate relaxation time for accurate integration.

  • Number of Scans (ns): 16 (minimum) to 64 (recommended).

  • Spectral Width (sw): 12–14 ppm (to capture potential downfield exchangeables).

  • Temperature: 298 K (25 °C).

Data Processing[1]
  • Apodization: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz to enhance S/N without compromising coupling resolution.

  • Phasing: Manual phasing is critical for the multiplet regions (aromatic and methine quartet).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure accurate integration of the aliphatic region.

Spectral Analysis & Assignment Logic

The Chemical Shift Profile (in )

The molecule exhibits a distinct separation between the aromatic benzofuran core and the aliphatic ethylamine side chain.

Region

(ppm)
MultiplicityIntegral

(Hz)
AssignmentStructural Logic
Aromatic 7.48Doublet (d)1H~2.0H-4 Meta to Oxygen, Ortho to Cl. Deshielded by "bay" effect.
Aromatic 7.35Doublet (d)1H~8.6H-7 Ortho to Oxygen. Shielded relative to H-4 but deshielded by O.
Aromatic 7.18Doublet of Doublets (dd)1H8.6, 2.0H-6 Ortho to Cl, Para to Oxygen. Distinctive ortho+meta coupling.
Hetero-Aromatic 6.55Singlet (s)1H-H-3 Furan ring proton. Characteristic sharp singlet for 2-substituted benzofurans.[1]
Aliphatic 4.15Quartet (q)1H~6.8H-1' Methine (

). Deshielded by the aromatic ring and the amine nitrogen.
Aliphatic 1.80Broad Singlet (br s)2H-

Amine protons. Shift varies with concentration/water content.
Aliphatic 1.52Doublet (d)3H~6.8H-2' Methyl (

). Couples to H-1'.
Detailed Mechanistic Assignment
The Aromatic Region (5-Chloro Substitution Pattern)

The 5-chloro substitution breaks the symmetry of the benzene ring, creating a predictable AMX spin system (or ABC depending on field strength).

  • H-4 (

    
     7.48):  This proton appears as a fine doublet (
    
    
    
    Hz). It couples only to H-6 (meta-coupling). It is the most downfield benzene proton due to the electronic effect of the chlorine and the ring fusion geometry.
  • H-7 (

    
     7.35):  Appears as a doublet (
    
    
    
    Hz) due to strong ortho-coupling with H-6. It does not show meta-coupling to H-4 (4-bond coupling is usually zero here).
  • H-6 (

    
     7.18):  This is the diagnostic signal. It must appear as a doublet of doublets (dd) . The large splitting (
    
    
    
    Hz) comes from H-7, and the small splitting (
    
    
    Hz) comes from H-4. Validation Check: If this signal is a triplet or simple doublet, the substitution pattern (or molecule identity) is incorrect.
The Furan Core
  • H-3 (

    
     6.55):  This proton is isolated on the furan ring. In 2-substituted benzofurans, H-3 typically appears as a sharp singlet between 6.4 and 6.8 ppm. It confirms the 2-substitution; if the substitution were at position 3, this singlet would be absent, and a downfield H-2 signal would appear (~7.5+ ppm).
    
The Ethylamine Side Chain
  • Chirality: The C-1' carbon is chiral. While the enantiomers are magnetically equivalent in an achiral solvent (

    
    ), the methylene protons of the ethyl group are not present (it is a methyl group), so we do not see diastereotopic protons.
    
  • Connectivity: The methyl group (

    
     1.52) must be a clean doublet. The methine proton (
    
    
    
    4.15) must be a quartet. Self-Validating Ratio: The integration of the quartet (1H) to the doublet (3H) must be exactly 1:3.

Advanced Verification (2D NMR)

For "Senior Scientist" level validation, 1D NMR is insufficient to prove connectivity. The following 2D correlations are required to confirm the structure:

COSY (Correlation Spectroscopy)
  • H-1' (4.15 ppm)

    
     H-2' (1.52 ppm):  Confirms the ethyl chain connectivity.
    
  • H-6 (7.18 ppm)

    
     H-7 (7.35 ppm):  Confirms the ortho-relationship on the benzene ring.
    
  • H-6 (7.18 ppm)

    
     H-4 (7.48 ppm):  Confirms the meta-relationship (weak cross-peak).
    
HSQC (Heteronuclear Single Quantum Coherence)
  • Used to assign the protonated carbons.

  • H-3 (6.55 ppm) will correlate with a carbon at ~103-105 ppm (characteristic high-field aromatic carbon for C-3 of benzofuran).

Workflow Visualization

NMR_Characterization_Workflow Sample Sample: 10-15mg Solvent: CDCl3 or DMSO-d6 Acquisition Acquisition (1H) ns=16, d1=2.0s Pulse=30 deg Sample->Acquisition Processing Processing LB=0.3Hz Phase & Baseline Corr. Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Aromatic Aromatic Region Confirm 5-Cl Pattern (d, d, dd) Analysis->Aromatic Furan Furan H-3 Sharp Singlet ~6.55 ppm Analysis->Furan Aliphatic Ethylamine Chain Quartet (~4.15) Doublet (~1.52) Analysis->Aliphatic Validation Validation Integral Ratios COSY Correlations Aromatic->Validation Furan->Validation Aliphatic->Validation

Figure 1: Step-by-step NMR characterization workflow for benzofuran derivatives.

Troubleshooting & Common Pitfalls

  • Broad Amine Peak: In

    
    , the 
    
    
    
    peak is often broad and its chemical shift drifts with concentration.
    • Solution: Add a drop of

      
      . The 
      
      
      
      signal will disappear (exchange), confirming its assignment. Alternatively, use DMSO-
      
      
      to see a sharp signal.
  • Solvent Impurities: Common impurities in benzofuran synthesis include residual ethyl acetate (

    
     4.12, 2.05, 1.26) or ethanol (
    
    
    
    3.72, 1.25).
    • Warning: The ethyl acetate quartet at 4.12 ppm overlaps dangerously with the methine proton of your target. Check: Look for the acetate singlet at 2.05 ppm to rule this out.

  • Rotamers: Unlike amides, this primary amine does not exhibit rotamers. Any "shadow" peaks suggest impurities or degradation (e.g., oxidation to the imine).

References

  • 5-Chloro Substitution Effects: PubChem. (n.d.). 5-Chlorobenzofuran Spectral Data. Retrieved October 26, 2023, from [Link]

  • Solvent Effects on Amines: Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Analogous Side Chain Shifts: Beilstein Journals. (2014). Characterization data for benzofuran-2-yl derivatives. Retrieved from [Link]

Sources

Preparation of 1-(5-Chloro-benzofuran-2-yl)-ethylamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(5-Chloro-benzofuran-2-yl)-ethylamine Hydrochloride Salt

Abstract

This document provides a comprehensive guide for the synthesis of this compound hydrochloride, a substituted benzofuran derivative of interest in medicinal chemistry and drug development. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2][3] This protocol details a robust and efficient three-step synthetic pathway commencing from the commercially available 5-chlorosalicylaldehyde. The methodology encompasses the construction of the 5-chlorobenzofuran-2-yl ketone intermediate, followed by a high-yield reductive amination, and concluding with the formation of the stable hydrochloride salt. This guide is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step protocol but also the underlying chemical principles and critical process parameters to ensure reproducibility and success.

Introduction and Synthetic Strategy

The target molecule, this compound, belongs to the class of benzofuran derivatives, which are known to interact with various biological targets. The structural motif of an ethylamine side chain on a heterocyclic core is a common feature in many psychoactive compounds and other central nervous system agents.[4] The synthesis of this specific chloro-substituted analog requires a precise and scalable route.

The chosen synthetic strategy is a linear three-step sequence designed for efficiency and high purity of the final product.

  • Step I: Perkin-like Reaction for Benzofuran Core Formation. The synthesis initiates with the reaction between 5-chlorosalicylaldehyde and chloroacetone in the presence of a base to form the key intermediate, 1-(5-chloro-1-benzofuran-2-yl)ethanone. This reaction is a classic and reliable method for constructing the benzofuran ring system.[5][6]

  • Step II: Reductive Amination. The ketone intermediate is converted to the primary amine via a one-pot reductive amination process. This involves the formation of an oxime intermediate with hydroxylamine, followed by in-situ reduction. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.[7][8][9]

  • Step III: Hydrochloride Salt Formation. The final step involves the conversion of the synthesized free-base amine into its hydrochloride salt. This is achieved by treating the amine with hydrochloric acid in a suitable organic solvent, which typically results in the precipitation of the stable, crystalline salt, facilitating purification and handling.

The overall workflow is depicted below.

G cluster_0 Step I: Benzofuran Core Synthesis cluster_1 Step II: Amine Formation cluster_2 Step III: Salt Formation A 5-Chlorosalicylaldehyde + Chloroacetone B Perkin-like Reaction (K2CO3, Acetone) A->B C 1-(5-Chloro-benzofuran-2-yl)ethanone B->C E Oxime Formation C->E D Hydroxylamine HCl D->E F Catalytic Hydrogenation (e.g., Raney Ni, H2) E->F G This compound F->G I Precipitation & Isolation G->I H HCl in Ether/IPA H->I J This compound HCl I->J

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part I: Synthesis of 1-(5-Chloro-benzofuran-2-yl)ethanone (Intermediate 1)

Principle: This synthesis proceeds via the base-catalyzed condensation of 5-chlorosalicylaldehyde with chloroacetone. The phenoxide, formed by deprotonation of the salicylaldehyde by potassium carbonate, acts as a nucleophile, attacking the α-carbon of chloroacetone. A subsequent intramolecular aldol-type condensation and dehydration yields the stable benzofuran ring. Anhydrous conditions are crucial to prevent hydrolysis of reagents and promote the desired reaction pathway.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)SupplierCAS No.
5-Chlorosalicylaldehyde156.5710.0 g63.9Sigma-Aldrich635-93-8
Chloroacetone92.527.1 g (6.0 mL)76.7Sigma-Aldrich78-95-5
Anhydrous K₂CO₃138.2126.5 g191.7Sigma-Aldrich584-08-7
Acetone (anhydrous)58.08200 mL-Fisher Scientific67-64-1
Deionized Water18.02500 mL--7732-18-5
Ethanol (95%)46.07As needed--64-17-5

Protocol:

  • Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add 5-chlorosalicylaldehyde (10.0 g, 63.9 mmol), anhydrous potassium carbonate (26.5 g, 191.7 mmol), and 200 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add chloroacetone (6.0 mL, 76.7 mmol) dropwise to the stirring suspension over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting aldehyde spot should disappear and a new, less polar product spot should appear.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is a brownish residue. Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal formation.

  • Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-(5-chloro-1-benzofuran-2-yl)ethanone.

  • Expected Yield: 9-11 g (72-88%). Melting Point: 135-138°C.

Part II: Synthesis of this compound (Intermediate 2)

Principle: This transformation is a classic reductive amination, proceeding through an oxime intermediate. The ketone (Intermediate 1) reacts with hydroxylamine to form 1-(5-chloro-1-benzofuran-2-yl)ethanone oxime. This oxime is then reduced to the corresponding primary amine. Catalytic hydrogenation over Raney Nickel is an effective method for this reduction, offering high yields and selectivity.[7][9] The reaction is performed under a hydrogen atmosphere, where the C=N double bond of the oxime is catalytically reduced to a C-N single bond.

G Ketone R-C(=O)-CH₃ (Ketone) Oxime R-C(=NOH)-CH₃ (Oxime) Ketone->Oxime + NH₂OH - H₂O Hydroxylamine NH₂OH Amine R-CH(NH₂)-CH₃ (Primary Amine) Oxime->Amine + 2H₂ - H₂O H2_Catalyst H₂ / Raney Ni

Caption: Reaction scheme for the formation of a primary amine from a ketone via an oxime intermediate.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)SupplierCAS No.
Intermediate 1194.628.0 g41.1-1646-32-8
Hydroxylamine HCl69.494.26 g61.3Sigma-Aldrich5470-11-1
Sodium Acetate82.036.74 g82.2Sigma-Aldrich127-09-3
Ethanol (95%)46.07150 mL--64-17-5
Raney Nickel (slurry in H₂O)-~2 g-Sigma-Aldrich7440-02-0
Hydrogen Gas (H₂)2.02High Pressure--1333-74-0
Celite®-As needed--61790-53-2

Protocol:

  • In a 250 mL round-bottom flask, dissolve Intermediate 1 (8.0 g, 41.1 mmol), hydroxylamine hydrochloride (4.26 g, 61.3 mmol), and sodium acetate (6.74 g, 82.2 mmol) in 150 mL of 95% ethanol.

  • Heat the mixture to reflux for 2 hours to form the oxime. The reaction can be monitored by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature. Transfer the ethanolic solution of the crude oxime to a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Caution: Raney Nickel is pyrophoric when dry. Handle with extreme care. Carefully add the Raney Nickel slurry (~2 g) to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi with hydrogen.

  • Heat the mixture to 40-50°C and shake vigorously for 8-12 hours, or until hydrogen uptake ceases.

  • Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the Celite® pad wet with ethanol during filtration to prevent the catalyst from igniting upon contact with air. Wash the pad with additional ethanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude free-base amine, this compound, which can be used directly in the next step.

Part III: Preparation of this compound Hydrochloride (Final Product)

Principle: The free-base amine, being basic due to the lone pair of electrons on the nitrogen atom, readily reacts with a strong acid like HCl to form an ammonium salt. By using a solution of HCl in a non-polar organic solvent (like diethyl ether or isopropanol), the resulting ionic salt becomes insoluble and precipitates, allowing for easy isolation and purification.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)SupplierCAS No.
Intermediate 2 (crude)195.65~8.0 g~41.1--
Diethyl Ether (anhydrous)74.12100 mL-Sigma-Aldrich60-29-7
HCl (2.0 M in diethyl ether)36.46~25 mL~50Sigma-Aldrich7647-01-0

Protocol:

  • Dissolve the crude amine from Part II in 100 mL of anhydrous diethyl ether. If the crude product is an oil, ensure it is fully dissolved. Some minor impurities may not dissolve; these can be removed by filtration if necessary.

  • Cool the ethereal solution in an ice bath with gentle stirring.

  • Slowly add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.

  • Stir the resulting thick suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

  • The final product is this compound hydrochloride.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the molecular structure and proton environments.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch of the ammonium salt, C-Cl bond).

  • Melting Point (MP): As an indicator of purity.

Physicochemical Properties Summary:

PropertyValue (Predicted/Reported)
Chemical FormulaC₁₀H₁₁Cl₂NO
Molecular Weight232.11 g/mol
AppearanceWhite to off-white crystalline solid
XLogP3 (Predicted)2.2[10]
Monoisotopic Mass231.02177 Da
Melting Point>200°C (with decomposition)

Safety and Handling

  • Chloroacetone: Lachrymator and toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Raney Nickel: Highly flammable (pyrophoric) when dry. Always handle as a slurry under a liquid (water or ethanol) and away from ignition sources.

  • Hydrogen Gas: Extremely flammable. Perform hydrogenation in a dedicated, properly rated pressure vessel and in an area free of sparks or flames.

  • Hydrochloric Acid (in ether): Corrosive and volatile. Handle in a fume hood. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Harish Kumar, D. R., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Rasayan J. Chem.
  • Ma, L., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. Available at: [Link]

  • Yu, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Filo. (2025). how oxime is reduced to amine. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

  • Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Available at: [Link]

  • ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products.
  • PubChem. (n.d.). 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticandidal Activities of Some Aryl (5-Chloro-Benzofuran-2-yl) Ketoximes.
  • ResearchGate. (n.d.). 1-(1-Benzofuran-2-yl)-2-chloroethanone.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST.
  • ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • ResearchGate. (n.d.).
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • PubMed. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities.
  • Royal Society of Chemistry. (n.d.). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Available at: [Link]

  • University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • University of Colorado Denver. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!.
  • Parikh Industries. (n.d.). Manufacturing Process.
  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv
  • ResearchGate. (n.d.). Synthesis of aryl (5-substituted benzofuran-2-YL)
  • Google Patents. (n.d.). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
  • PubChem. (n.d.). Benzofuran, chloro-. Available at: [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • PubMed. (n.d.). Pharmacological Profile of Novel Psychoactive Benzofurans. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • PubChem. (n.d.). 1-(5-chloro-1-benzofuran-2-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one.

Sources

Application Note: Strategic Selection of TLC Solvent Systems for the Analysis of 5-Chlorobenzofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive and systematic approach to developing effective thin-layer chromatography (TLC) solvent systems for the separation and analysis of 5-chlorobenzofuran amines. This class of compounds, significant in medicinal chemistry and materials science, presents unique challenges due to the combination of a moderately polar heterocyclic core, a lipophilic chloro-substituent, and a basic amine functional group. This document moves beyond generic protocols to explain the chemical principles behind solvent selection, stationary phase choice, and visualization techniques, empowering researchers to develop robust, reproducible, and optimized TLC methods.

Introduction: The Chromatographic Challenge

5-Chlorobenzofuran amines are a vital class of heterocyclic compounds, frequently investigated as scaffolds in drug discovery. Their analysis via thin-layer chromatography is indispensable for routine laboratory operations such as monitoring reaction progress, assessing compound purity, and providing a rapid, cost-effective pilot for scaling up to flash column chromatography.[1][2][3]

The successful separation of these molecules hinges on navigating their distinct physicochemical properties:

  • The Benzofuran Core: Aromatic and heterocyclic, contributing to moderate polarity.

  • The Amine Group: A basic and polar functional group, prone to strong interactions (hydrogen bonding) with the stationary phase. This basicity is a primary cause of peak tailing on standard silica plates.

  • The Chloro-Substituent: An electron-withdrawing group that adds lipophilicity, influencing overall polarity.

This application note provides the foundational knowledge and actionable protocols to overcome these challenges.

Foundational Principles: The Stationary Phase

The choice of the stationary phase is the first critical decision in method development. While over 80% of separations can be achieved on standard silica gel, the basic nature of amines makes it essential to consider the alternatives.[1]

Silica Gel (SiO₂): The Standard Workhorse

Silica gel is a highly polar stationary phase characterized by the presence of silanol groups (Si-OH) on its surface. These sites are weakly acidic and are the primary points of interaction for polar molecules.

  • Mechanism: Separation occurs via adsorption, where analytes compete for binding sites on the silica surface versus solubilization in the mobile phase.[4]

  • Causality of Tailing: The basic amine functionality of a 5-chlorobenzofuran amine can undergo a strong, sometimes irreversible, acid-base interaction with the acidic silanol groups. This leads to slow, uneven desorption as the mobile phase ascends the plate, resulting in elongated, "tailing" or "streaking" spots instead of tight, circular ones.[2] This phenomenon hinders accurate Rf determination and reduces separation efficiency.

Alumina (Al₂O₃): The Amine-Friendly Alternative

Aluminum oxide is another polar adsorbent that offers a key advantage for amine purification: it can be manufactured with different surface pH ranges.[1]

  • Basic or Neutral Alumina: Using basic or neutral grade alumina plates can significantly mitigate the tailing issue. The non-acidic surface does not engage in strong acid-base interactions with the amine, leading to better spot shape and more reliable results.[1][5] It is often a superior first choice for this class of compounds.

The Mobile Phase: A Systematic Approach to Solvent Selection

The mobile phase is the engine of separation. Its composition determines the extent to which analytes are solubilized and carried up the plate. The goal is to find a solvent system that results in a retention factor (Rf) between 0.2 and 0.4 for the compound of interest, as this range typically provides the best separation from impurities and translates well to flash column chromatography.[1][6]

The Elutropic Series: Ranking Solvent Power

The elutropic series is a ranking of solvents by their eluting power, or ability to move an analyte up a polar stationary phase.[7] A more polar solvent has a higher eluting power. The key to TLC is often not a single solvent, but a mixture of two or three solvents of differing polarities, which provides finer control over the separation.[7][8]

A Strategic Workflow for Optimization

A trial-and-error approach to solvent selection is inefficient. The following workflow provides a logical progression from a non-polar starting point to a refined system.

TLC_Solvent_Selection_Workflow start_node start_node process_node process_node decision_node decision_node result_node result_node modifier_node modifier_node start Start: 5-Chlorobenzofuran Amine step1 Step 1: Initial Screening Run TLC in a low-to-medium polarity system. (e.g., 20% EtOAc in Hexane) start->step1 check_rf Evaluate Rf Value step1->check_rf rf_low Rf < 0.2 (Spot at Baseline) check_rf->rf_low Too Low rf_high Rf > 0.8 (Spot at Solvent Front) check_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 (Good Initial Separation) check_rf->rf_good Ideal increase_polarity Step 2a: Increase Polarity Increase % of polar solvent. (e.g., 40% EtOAc in Hexane) OR Switch to a stronger polar solvent. (e.g., 5% MeOH in DCM) rf_low->increase_polarity decrease_polarity Step 2b: Decrease Polarity Decrease % of polar solvent. (e.g., 10% EtOAc in Hexane) rf_high->decrease_polarity check_streaking Is there streaking? rf_good->check_streaking increase_polarity->check_rf decrease_polarity->check_rf add_modifier Step 3: Add Basic Modifier Add 0.5-1% Triethylamine (TEA) or NH4OH to the mobile phase. check_streaking->add_modifier Yes final_system Optimized System check_streaking->final_system No add_modifier->final_system

Caption: Workflow for systematic TLC solvent system selection.

Recommended Solvent Systems & Modifiers

The table below summarizes recommended starting solvent systems. For 5-chlorobenzofuran amines, systems of medium to high polarity are typically required.

Solvent System Typical Starting Ratio (v/v) Relative Polarity Use Case & Rationale
Hexane / Ethyl Acetate (EtOAc) 3:1 to 1:1Low to MediumThe universal starting point for many organic compounds.[6][9] Good for less polar amine derivatives or for initial screening.
Dichloromethane (DCM) / Methanol (MeOH) 98:2 to 90:10Medium to HighAn excellent and versatile system for more polar compounds.[1] Methanol is a strong hydrogen bond donor and acceptor, effectively displacing polar amines from the stationary phase.
Toluene / Ethyl Acetate (EtOAc) 4:1 to 1:1MediumProvides different selectivity compared to aliphatic/ester mixtures due to the aromaticity of toluene. Can be effective for separating closely related aromatic compounds.
Chloroform / Diethyl Ether / Triethylamine 6:4:1High (with modifier)A powerful system reported for the separation of biogenic amine derivatives.[10] The inclusion of TEA is critical for good peak shape.

The Critical Role of Basic Modifiers: For separations on silica gel, the addition of a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide is often essential.[5][9]

  • Causality: The modifier base competitively binds to the acidic silanol sites on the silica gel. By "pre-treating" the stationary phase in this way, it prevents the analyte amine from binding too strongly, allowing it to elute more symmetrically and reducing tailing.

Detailed Experimental Protocols

Protocol for TLC Analysis

This protocol outlines the standard procedure for running a TLC plate.

  • Plate Preparation: Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture or purified compound in a few drops of a volatile solvent (e.g., DCM, EtOAc, or MeOH).

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the origin line.[2] Aim for a spot size of 1-2 mm in diameter. If a co-spot is needed to identify a compound, a spot of a known standard is applied on top of a lane containing the unknown mixture.[2]

  • Chamber Preparation: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the origin line on the plate). Place a piece of filter paper inside the chamber, wetting it with the solvent, to ensure the chamber atmosphere is saturated with solvent vapors.[4] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber and replace the lid. Allow the solvent front to ascend the plate via capillary action.[4]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol for Visualization

Since most 5-chlorobenzofuran amines are colorless, visualization techniques are required.[11] Always start with non-destructive UV light.

  • Ultraviolet (UV) Light:

    • Procedure: Place the dried TLC plate under a short-wave (254 nm) UV lamp.

    • Expected Result: The benzofuran core is an excellent UV-active chromophore. Compounds will appear as dark purple or blue spots against the fluorescent green background of the TLC plate.[11] Gently circle the spots with a pencil.

    • Citation: [11][12]

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a light-proof bottle.

    • Procedure: Dip the UV-visualized plate quickly into the stain solution or spray it evenly. Gently warm the plate with a heat gun.

    • Expected Result: As an oxidizing agent, this stain reacts with many functional groups. Amines will typically appear as yellow or light brown spots on a purple or pink background.[11][13] This is a permanent stain.

    • Citation: [11][12][13]

  • Ninhydrin Stain:

    • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

    • Procedure: Dip or spray the plate and heat carefully with a heat gun until colors develop.

    • Expected Result: This stain is highly specific for amines. Primary amines will yield violet or pink spots, while secondary amines may give a less intense yellow color.[12][14]

    • Citation: [12][14]

Data Interpretation and Troubleshooting

Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot. It is a constant for a given compound, stationary phase, and mobile phase.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf for purification is between 0.2 and 0.4.[6]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Spots remain on the origin line (Rf ≈ 0) Mobile phase polarity is too low.[2]Increase the proportion of the polar solvent or switch to a more polar solvent system (e.g., from Hexane/EtOAc to DCM/MeOH).[1][8]
Spots run with the solvent front (Rf ≈ 1) Mobile phase polarity is too high.[2]Decrease the proportion of the polar solvent.[1]
Spots are streaked or "tailing" 1. Sample is too concentrated.2. Strong interaction between basic amine and acidic silica.[2]1. Dilute the sample before spotting.2. Add 0.5-1% triethylamine or NH₄OH to the mobile phase, or switch to an alumina TLC plate.[5][9]
Poor separation between spots The chosen solvent system lacks the required selectivity.Try a solvent system with different chemical properties (e.g., switch from an ester/alkane mix to one containing an alcohol or an aromatic solvent like toluene).

Conclusion

The development of a successful TLC method for 5-chlorobenzofuran amines is a systematic process grounded in the principles of chromatography. By understanding the interplay between the analyte's structure, the stationary phase's surface chemistry, and the mobile phase's polarity, researchers can move beyond simple trial-and-error. Starting with a medium-polarity solvent system like ethyl acetate/hexane or DCM/methanol, observing the initial result, and making logical adjustments to polarity is a sound strategy. For this particular class of compounds, the preemptive use of a basic modifier like triethylamine on silica plates, or the selection of an alumina stationary phase, is a key consideration for achieving sharp, reliable separations.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Solutions. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Orgsyn. (n.d.). TLC stains. Retrieved from [Link]

  • Lapa-Guimarães, J., & Pickova, J. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223-232. Retrieved from [Link]

  • BrainKart. (2018). Choice Of Solvent System in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Clarke, A. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 1-14). Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorobenzofuran-2(3H)-one. Retrieved from [Link]

  • University of Arizona. (n.d.). Thin-layer Chromatography. Retrieved from [Link]

  • Wellesley College. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Various mobile phases which were used for the thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1-benzofuran. Retrieved from [Link]

  • DeRuiter, J., et al. (2015). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Benzofuran-2-yl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Benzofuran-2-yl-ethylamine and its derivatives represent a privileged scaffold in medicinal chemistry, structurally analogous to tryptamine and other monoamine neurotransmitters. While often investigated for CNS activity (e.g., as monoaminergic activity enhancers like BPAP), this structural class also exhibits significant antiproliferative and cytotoxic potential against various cancer cell lines.

This guide provides a rigorous, multi-parametric approach to evaluating the cytotoxicity of benzofuran-2-yl-ethylamine. Unlike generic protocols, this workflow accounts for the specific physicochemical properties of benzofuran-alkylamines—specifically their lipophilicity (LogP) and basicity (pKa ~9.5)—which can lead to lysosomal trapping and non-specific protein binding, potentially skewing standard assay results.

Core Scientific Principles (E-E-A-T)
  • Causality: Cytotoxicity in this class is often driven by oxidative stress (ROS generation) or tubulin destabilization, leading to apoptosis. Therefore, a simple metabolic assay (MTT) is insufficient; it must be paired with a membrane integrity assay (LDH) to distinguish between metabolic arrest and actual cell lysis.

  • Self-Validation: Every plate must contain internal quality controls (Z'-factor assessment) to ensure that the observed toxicity is compound-driven and not an artifact of DMSO tolerance or edge effects.

Pre-Assay Critical Considerations

Before initiating cell culture, the following physicochemical parameters must be addressed to ensure data integrity.

Solubility and Vehicle Selection

Benzofuran-2-yl-ethylamine is hydrophobic in its free base form.

  • Primary Vehicle: Dimethyl sulfoxide (DMSO).

  • Solubility Limit: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Assay Tolerance: The final DMSO concentration in the well must remain < 0.5% (v/v) . Higher concentrations can permeabilize membranes, creating false positives in LDH assays.

  • Salt Forms: If using the hydrochloride salt (HCl), water solubility improves, but DMSO is still recommended for consistent partitioning behavior across cellular membranes.

Cell Line Selection

Select cell lines based on the intended therapeutic indication or toxicity profile.

  • General Toxicity (ISO 10993-5): L929 (Murine fibroblasts) or HUVEC (Human endothelial cells).

  • CNS Toxicity: SH-SY5Y (Neuroblastoma).

  • Hepatic Metabolism: HepG2 (to assess potential metabolite-driven toxicity).

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening cascade, ensuring resources are not wasted on mechanistic studies for inactive compounds.

Cytotoxicity_Workflow Start Compound Preparation (100 mM Stock in DMSO) QC Solubility & Precipitation Check (Microscopy) Start->QC Primary Primary Screen: Metabolic Activity (MTT/MTS Assay) Endpoint: IC50 QC->Primary Decision IC50 < 10 µM? Primary->Decision Secondary Secondary Screen: Membrane Integrity (LDH Release Assay) Endpoint: % Cytotoxicity Decision->Secondary Yes Stop Stop: Low Potency Decision->Stop No Mechanism Mechanistic Profiling (Caspase 3/7 & ROS Generation) Secondary->Mechanism

Caption: Hierarchical screening cascade prioritizing metabolic impact before structural damage assessment.

Protocol A: Metabolic Activity Assay (MTT)

Purpose: To determine the IC50 value based on mitochondrial succinate dehydrogenase activity. This is the standard ISO 10993-5 compliant primary screen.

Reagents
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: Acidified Isopropanol (0.04 N HCl in isopropanol) or pure DMSO.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., L929) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    • Expert Insight: Avoid edge wells. Fill them with PBS to prevent evaporation artifacts ("edge effect").

  • Treatment:

    • Prepare 2x serial dilutions of benzofuran-2-yl-ethylamine in medium (Range: 0.1 µM to 100 µM).

    • Aspirate old medium and add 100 µL of treatment medium.

    • Controls:

      • Negative: 0.5% DMSO in medium.

      • Positive: 10% DMSO or 10 µM Staurosporine.

      • Blank: Medium only (no cells).

  • Incubation: Incubate for 24 to 72 hours . (Standard is 48h for benzofurans to allow delayed apoptotic mechanisms to manifest).

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate medium (do not disturb purple formazan crystals). Add 100 µL of Solubilization Buffer. Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference filter 650 nm).

Data Output Structure
Concentration (µM)Absorbance (Mean)SD% Viability
0 (Vehicle)0.8500.02100.0
0.10.8400.0398.8
1.00.7200.0484.7
10.00.3100.0236.4
100.00.0500.015.8

Protocol B: Membrane Integrity Assay (LDH Release)

Purpose: To confirm if the reduction in metabolic activity (MTT) corresponds to cell death (necrosis/late apoptosis) or merely cytostasis. Benzofuran amines can cause oxidative stress leading to membrane leakage.

Methodology
  • Setup: Can be multiplexed with the MTT assay if using a supernatant transfer method.

  • Treatment: Same as Protocol A.

  • Sampling: After 24/48h incubation, transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (Acetic acid or HCl).

  • Read: Measure absorbance at 490 nm .

Calculation


  • Low Control: Untreated cells (Spontaneous release).

  • High Control: Cells treated with Lysis Buffer (Maximum release).

Mechanistic Pathways & Interpretation

Understanding how benzofuran-2-yl-ethylamine kills cells is vital for drug development. The amine side chain often facilitates lysosomal accumulation, while the benzofuran core can induce Reactive Oxygen Species (ROS).

Mechanism_Action Compound Benzofuran-2-yl-ethylamine Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Properties ROS ROS Generation (Oxidative Stress) Mito->ROS ETC Disruption DNA DNA Damage (Genotoxicity) ROS->DNA Oxidation Caspase Caspase 3/7 Activation ROS->Caspase Signaling DNA->Caspase p53 Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism involving mitochondrial stress and ROS-mediated apoptosis.

Interpretation Guide
  • High MTT IC50 + Low LDH Release: Indicates Cytostatic effect (growth inhibition without lysis).

  • Low MTT IC50 + High LDH Release: Indicates Necrosis or late-stage Apoptosis (acute toxicity).

  • ROS Positive: Suggests oxidative stress mechanism, common in benzofurans.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2]

  • Terasawa, K., et al. (2001). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines.[3] Anticancer Research.[3][4]

  • XCellR8. In Vitro Cytotoxicity Testing (ISO 10993-5).

  • Wikipedia. Benzofuranylpropylaminopentane (BPAP).[5][5]

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Sources

Introduction: The Critical Role of Recrystallization in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the recrystallization of 1-(5-Chloro-benzofuran-2-yl)-ethylamine HCl, focusing on solvent selection and protocol optimization for researchers in drug development.

Recrystallization is a fundamental purification technique in organic chemistry, pivotal for obtaining high-purity crystalline solids. This process relies on the principle of differential solubility: a compound and its impurities will have different solubilities in a specific solvent or solvent system at various temperatures. For a successful recrystallization, the target compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain dissolved in the cold solvent (and be removed with the mother liquor).

The subject of this guide, this compound HCl, is an amine hydrochloride salt. The purification of such salts is a common challenge in pharmaceutical chemistry.[1] The ionic nature of the hydrochloride group imparts significant polarity, making it soluble in aqueous and protic solvents.[2] However, the presence of the 5-chlorobenzofuran moiety introduces a substantial non-polar character. A successful recrystallization strategy must therefore carefully consider this dual nature to select an appropriate solvent system. Benzofuran derivatives themselves are a significant class of compounds with a wide range of biological activities, and their effective purification is a key step in their development as potential therapeutic agents.[3][4]

Physicochemical Properties and Solvent Selection Rationale

A methodical approach to solvent selection begins with an analysis of the target molecule's structure. The key features of this compound HCl that dictate its solubility are:

  • The Amine Hydrochloride Group: This polar, ionic group is capable of hydrogen bonding and will favor polar protic solvents like alcohols (methanol, ethanol, isopropanol) and water.

  • The 5-Chlorobenzofuran Ring System: This is a larger, relatively non-polar, aromatic portion of the molecule. It will contribute to solubility in organic solvents of lower polarity.

This amphiphilic character suggests that a single solvent may not provide the optimal solubility gradient between hot and cold conditions. Therefore, a mixed-solvent system is often a more effective choice. For amine hydrochloride salts, a common and effective strategy is to use a polar solvent in which the salt is soluble, and then add a non-polar anti-solvent to induce precipitation.[5] Isopropanol is often preferred over ethanol for recrystallizing hydrochloride salts, and diethyl ether can be used as an anti-solvent.[5] For benzofuran derivatives, various solvent systems have been successfully employed, including aqueous methanol, methanol-acetone mixtures, and petroleum ether-ethyl acetate, highlighting the compound-specific nature of solvent selection.[6][7]

Experimental Protocols

The following sections detail a systematic approach to identifying an optimal recrystallization solvent system for this compound HCl.

Solvent Screening Workflow

The process of selecting a suitable solvent system can be visualized as a logical progression from single-solvent to mixed-solvent screening.

G Solvent Selection Workflow A Start with Crude Compound B Single Solvent Screening A->B C Is it soluble in hot solvent? B->C D Does it crystallize upon cooling? C->D Yes F Inadequate Single Solvent C->F No E Optimal Single Solvent Found D->E Yes D->F No G Mixed Solvent Screening F->G H Dissolve in 'Good' Solvent (e.g., Isopropanol) G->H I Add 'Anti-Solvent' (e.g., Heptane) until turbidity H->I J Warm to re-dissolve I->J K Does it crystallize upon cooling? J->K L Optimal Mixed Solvent System Found K->L Yes M Inadequate Mixed Solvent System K->M No

Caption: A systematic workflow for selecting a recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This initial screening aims to quickly identify promising solvent candidates using a small amount of the crude product.

Materials:

  • Crude this compound HCl

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

  • Small test tubes or vials

  • Hot plate and/or oil bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (use up to 1 mL). Record your observations.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture while stirring. Observe for dissolution.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility at elevated temperatures, and will yield a good crop of crystals upon cooling.

Protocol 2: Recrystallization from a Mixed-Solvent System

Based on the principles discussed, a mixture of an alcohol and a non-polar solvent is a logical starting point. Isopropanol (a "good" solvent) and heptane (an "anti-solvent") is a recommended combination to investigate.

Materials:

  • Crude this compound HCl

  • Isopropanol

  • Heptane

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration at this stage.

  • While the solution is still hot, add heptane dropwise until a faint cloudiness (turbidity) persists.

  • Add a few more drops of hot isopropanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold isopropanol-heptane mixture.

  • Dry the crystals under vacuum.

Data Summary and Troubleshooting

The following table summarizes the expected solubility properties and provides guidance for troubleshooting common issues.

Solvent Type Predicted Solubility Potential Use
Alcohols (Methanol, Ethanol, Isopropanol) High solubility, especially when heated."Good" solvent in a mixed-solvent system.
Water Likely high solubility due to the HCl salt.May be too good of a solvent, leading to poor recovery.
Ketones (Acetone) Intermediate solubility.Possible single solvent or part of a mixed system.
Esters (Ethyl Acetate) Lower solubility.Could be a "good" solvent with a non-polar anti-solvent.
Hydrocarbons (Hexane, Heptane) Very low solubility."Anti-solvent" in a mixed-solvent system.
Problem Possible Cause Solution
Oiling out The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add more of the "good" solvent before cooling. / Try a lower-boiling point solvent system.
No crystal formation The solution is not saturated enough. / The compound is too soluble in the cold solvent.Evaporate some of the solvent. / Add more anti-solvent. / Scratch the inside of the flask. / Add a seed crystal.
Low recovery The compound has significant solubility in the cold mother liquor.Use a different solvent system. / Ensure the solution is thoroughly chilled. / Minimize the amount of solvent used for washing.
Impure crystals The cooling was too rapid, trapping impurities. / The chosen solvent did not effectively discriminate between the compound and impurities.Allow for slower cooling. / Perform a second recrystallization. / Consider pre-treating with activated charcoal.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
  • Purific
  • US3147280A - Preparation of benzofuran derivatives.
  • Isolation (Recovery) of amines. University of Alberta, .
  • Synthesis and Crystal Structure of Benzofuran Derivative.
  • Purification of organic hydrochloride salt?
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube, 11 August 2022, .
  • Manufacturing Process. Unknown Source, .
  • Reagents & Solvents: Solvents for Recrystalliz
  • Ethylamine hydrochloride synthesis. ChemicalBook, .
  • Synthesis and Crystal Structure of Benzofuran Derivative | Asian Journal of Chemistry. Asian Journal of Chemistry, 31 March 2012, .
  • 1-(5-chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride. PubChemLite, .
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, .
  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
  • 117234-02-3|1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride. BLDpharm, .
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. ACS Omega, 5 May 2024, .
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI, 14 August 2017, .
  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI, 11 March 2024, .

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Troubleshooting & Optimization

Removing impurities from benzofuran ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzofuran Ethylamine Synthesis & Purification

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BFE-PUR-001

Introduction: Navigating the "Greasy" Heterocycle

Welcome to the Benzofuran Ethylamine Support Hub. Unlike their phenyl-based cousins (e.g., 2C-X series), benzofuran derivatives (such as the "FLY" series) present unique challenges. The fusion of the furan ring adds electron density but also introduces acid sensitivity and a tendency to form "greasy," amorphous solids rather than clean crystals.

This guide addresses the three critical failure points in the synthesis pipeline: the Henry Condensation , the Hydride Reduction , and the Final Salt Crystallization .

Module 1: The "Sticky" Intermediate (Henry Reaction)

The Problem: The nitrostyrene intermediate often oils out or forms a hard, orange/red tar instead of the expected yellow needles. This is usually due to polymerization of the electron-rich furan ring or incomplete dehydration.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Red/Brown Tar Polymerization due to excessive heat or prolonged reaction time.Reduce temperature to <80°C. Switch catalyst from Ammonium Acetate to Cyclohexylamine (gentler base).
Oiling Out Solvent incompatibility.[1][2][3][4]Use Nitroethane as both solvent and reagent (excess). If using Nitromethane, add a co-solvent like IPA.
Low Yield Knoevenagel equilibrium reversion.Ensure vigorous reflux with a Dean-Stark trap to remove water, or use molecular sieves in the reaction matrix.
Optimized Workflow: The "Cold Crash" Method

Instead of standard rotary evaporation (which concentrates tars), use this isolation technique:

  • Concentrate the reaction mixture by 50%.

  • Dilute with a minimal amount of hot Isopropyl Alcohol (IPA).

  • Critical Step: Seed the solution with a glass rod scratch and place in a -20°C freezer for 12 hours.

  • Vacuum filter the crystals cold. Wash with ice-cold Methanol.

Mechanism Note: Benzofuran aldehydes are prone to Cannizzaro-type disproportionation under strong basic conditions. Using weaker amine bases (ammonium acetate/cyclohexylamine) mitigates this [1].

Module 2: Reduction Nightmares (The Aluminum Emulsion)

The Problem: Lithium Aluminum Hydride (LiAlH


) reduction is the gold standard for yield, but benzofuran amines are notorious for trapping aluminum salts, resulting in a "gray mud" that refuses to separate.
The Solution: Rochelle’s Salt vs. Fieser

While the Fieser workup is standard, it often fails for these specific lipophilic amines because the aluminum precipitate traps the product. Rochelle's Salt (Potassium Sodium Tartrate) is the superior method here.

Comparative Analysis:

FeatureFieser WorkupRochelle's Salt Workup
Mechanism Precipitation of Al(OH)

Chelation of Al

(Solubilization)
Phase Separation Fast (if successful)Slow (requires patience)
Product Recovery Poor for benzofurans (trapped in solid)Excellent (stays in organic phase)
Recommendation Avoid for this applicationPrimary Choice
Protocol: The Rochelle Emulsion Breaker
  • Quench: Dilute reaction with THF. Cool to 0°C. Add wet THF dropwise until bubbling ceases.

  • Chelation: Add a Saturated Aqueous Solution of Rochelle's Salt (10 mL per gram of LiAlH

    
     used).
    
  • The Wait: Vigorously stir at room temperature.

    • Visual Cue: The gray sludge will slowly turn into two clear layers: a bottom aqueous layer and a top organic layer. This can take 2-12 hours . Do not rush.

  • Extraction: Separate layers. Extract aqueous layer 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Module 3: The Final Polish (Salt Formation)[4][5]

The Problem: The freebase oil is dark/amber, and adding acid produces a goo, not crystals.

Visual Troubleshooting Logic

PurificationLogic Start Crude Freebase Oil ColorCheck Is the oil dark red/brown? Start->ColorCheck Charcoal Activated Charcoal Wash (in boiling Ethanol) ColorCheck->Charcoal Yes SolventSelect Dissolve in Anhydrous Et2O ColorCheck->SolventSelect No (Amber/Clear) Charcoal->SolventSelect AcidAdd Add HCl (Gas or Dioxane sol.) Dropwise SolventSelect->AcidAdd Result Precipitation Check AcidAdd->Result Goo Result: Sticky Gum/Oil Result->Goo Trapped Solvent/Water Crystals Result: White/Off-White Precipitate Result->Crystals Success FixGoo Add Acetone (boiling) + Scratch Glass Goo->FixGoo FixGoo->Crystals

Caption: Logical flow for converting crude freebase oil into high-purity hydrochloride salt.

Critical Technique: The "Acetone Rescue"

If your salt crashes out as a sticky gum (common with benzofurans due to trace water or impurities):

  • Decant the mother liquor.

  • Add a small amount of boiling anhydrous acetone to the gum.

  • Vigorously scratch the side of the flask with a glass rod.

  • The gum should harden and break up into a microcrystalline powder as the impurities dissolve into the acetone [2].

FAQ: Specific Impurity Profiles

Q: My final product has a persistent pink hue. Is it safe?

  • A: The pink color is likely a trace oxidation product (an ortho-quinone type species) common in electron-rich aromatics. While usually chemically negligible (<0.5%), it indicates air exposure.

    • Fix: Recrystallize the HCl salt from boiling Isopropyl Alcohol (IPA) with a pinch of activated charcoal. Filter hot.

Q: I see a "double spot" on TLC after reduction.

  • A: This is often the Hydroxylamine intermediate (incomplete reduction).

    • Fix: Do not proceed to workup. Reflux the reaction for another 4 hours. If using NaBH

      
      , add a second portion of CuCl
      
      
      
      catalyst [3].

Q: Can I use catalytic hydrogenation (H2/Pd/C) instead of LiAlH4?

  • A: Proceed with Caution. The furan ring in benzofuran is susceptible to hydrogenation under high pressure, leading to the dihydrobenzofuran analog (a different pharmacological entity). If you must use H2, use a poisoned catalyst (Lindlar) or strictly control pressure (1 atm) [4].

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Retrieved from

  • Rhodium/Designer-Drug. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from

  • Kristensen, J. L., et al. (2023).[6] One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[6] Retrieved from

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications / ResearchGate. Retrieved from

  • Frontier, A. (2026).[7] Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Retrieved from

Sources

Technical Support Center: Optimizing Reductive Alkylation for 5-Chlorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-chlorobenzofuran derivatives via reductive alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline this crucial transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Core Principles of Reductive Alkylation

Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis, prized for its efficiency and control.[1][2] The reaction proceeds in two fundamental stages, often within a single pot:

  • Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone on the benzofuran scaffold) reacts with a primary or secondary amine. This reversible condensation reaction forms a hemiaminal intermediate, which then dehydrates to yield an imine or its protonated form, the iminium ion.[3]

  • Reduction: A selective reducing agent is introduced to reduce the C=N double bond of the imine/iminium ion to a C-N single bond, yielding the final alkylated amine product.[4][5]

The success of this reaction hinges on the delicate balance between these two steps. The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[4][6]

Frequently Asked Questions (FAQs)

Here we address common high-level questions that arise during the planning and execution of reductive alkylation experiments with 5-chlorobenzofuran derivatives.

Q1: Which reducing agent is best for my 5-chlorobenzofuran substrate?

The optimal reducing agent depends on the reactivity of your specific carbonyl and amine. For most applications involving aldehydes and unhindered ketones, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[4][7] It is mild, selective for the iminium ion, and avoids the toxicity concerns associated with its predecessor, sodium cyanoborohydride.[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Highly selective for imines/iminium ions over aldehydes and ketones. It's moisture-sensitive and performs best in aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and stable in mildly acidic conditions (pH 4-6), where it selectively reduces the protonated imine.[1][6] However, it can release toxic hydrogen cyanide (HCN) gas upon acidification during workup, necessitating careful handling.[1][7]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the imine and the starting carbonyl.[6] It is best used in a two-step (indirect) procedure where the imine is formed first, and then the NaBH₄ is added.[8] Using it in a one-pot reaction can lead to significant formation of the corresponding alcohol byproduct.[9]

Q2: What is the optimal pH for the reaction?

A mildly acidic pH range of 4-7 is typically ideal.[10] This represents a crucial compromise:

  • Too Acidic (pH < 4): The amine starting material becomes fully protonated to its non-nucleophilic ammonium salt, shutting down the initial imine formation.[6][11][12]

  • Too Basic (pH > 7): The dehydration of the hemiaminal intermediate to the imine is slow, as it relies on acid catalysis to protonate the hydroxyl group, making it a better leaving group (water).[11]

Often, a stoichiometric amount of acetic acid is added to catalyze imine formation and ensure the presence of the readily reducible iminium ion.[5][7]

Q3: How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[13][14]

  • TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol) to track the disappearance of the starting carbonyl and the appearance of the less polar amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • LC-MS: Provides definitive tracking of starting materials, intermediates (if stable), and the final product by mass. This is the preferred method for accurate monitoring and reaction completion analysis.[14][15][16][17]

Troubleshooting Guide: Common Issues & Solutions

Even with a well-planned experiment, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Potential Root Cause(s) Evidence & Diagnosis Recommended Solutions
Low or No Product Yield 1. Inefficient Imine Formation. 2. Decomposition of Reducing Agent. 3. Incorrect pH. TLC/LC-MS shows mostly unreacted starting carbonyl and amine.1. Add a catalytic amount of acetic acid. For stubborn reactions, include a dehydrating agent like 3Å or 4Å molecular sieves to drive the equilibrium.[2][10]2. Use fresh, high-quality NaBH(OAc)₃ and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4][10]3. Verify the reaction pH is within the optimal 4-7 range.[10]
Formation of Alcohol Byproduct Reduction of Starting Carbonyl. A significant spot/peak corresponding to the mass of the alcohol derived from your starting aldehyde/ketone is observed.This is common when using strong reducing agents like NaBH₄ in a one-pot procedure.[9] Switch to a more selective reagent like NaBH(OAc)₃. [4][5] Alternatively, perform a two-step reaction: allow the imine to form completely (1-2 hours) before adding NaBH₄.[8]
Over-alkylation (Dialkylation) Product is more nucleophilic than starting amine. LC-MS shows a peak corresponding to the mass of the desired product plus the mass of the carbonyl precursor minus water.This is prevalent when using primary amines.[9][10] Solutions: 1. Use a slight excess (1.1-1.2 eq) of the primary amine to outcompete the secondary amine product.2. Employ the indirect (two-step) method.[8]3. Avoid a large excess of the carbonyl compound.
Incomplete Reaction 1. Steric Hindrance. 2. Insufficient Reducing Agent. 3. Low Reaction Temperature. TLC/LC-MS shows the presence of both starting materials and the desired product, even after extended reaction times. The imine intermediate may also be visible.1. For sterically hindered ketones or amines, the reaction may require elevated temperatures (e.g., 40-50 °C in DCE) or longer reaction times (24-48h).2. Ensure at least 1.5 equivalents of the reducing agent are used to drive the reaction to completion.3. While most reactions proceed at room temperature, gentle heating can overcome activation energy barriers for less reactive substrates.
Difficult Product Isolation Product is highly polar or water-soluble. The desired amine product remains in the aqueous layer during acid-base extraction or streaks extensively on silica gel columns.1. Extraction: After basifying the aqueous layer (e.g., with NaOH or Na₂CO₃), extract with a more polar solvent like Dichloromethane (DCM) or a mixture of DCM/Isopropanol. Multiple extractions may be necessary.2. Purification: Consider reverse-phase chromatography if the compound is too polar for normal-phase silica gel. Alternatively, the product can sometimes be isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution.

Experimental Protocols & Visualizations

Optimized Protocol: Reductive Alkylation using NaBH(OAc)₃

This protocol details a general, robust method for the reductive alkylation of a 5-chlorobenzofuran-2-carbaldehyde with a primary amine.

Materials:

  • 5-chlorobenzofuran-2-carbaldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 5-chlorobenzofuran-2-carbaldehyde (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).

  • Add the primary amine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired secondary amine.

Visual Workflow

The following diagrams illustrate the key processes and logical relationships in optimizing reductive alkylation.

ReductiveAlkylationWorkflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Reduction cluster_workup Step 3: Workup & Purification Start Combine Aldehyde/Ketone (1.0 eq) & Amine (1.1 eq) in Anhydrous Solvent Add_Acid Add Acetic Acid (cat.) Stir 30-60 min Start->Add_Acid Imine Formation Add_Reductant Add NaBH(OAc)₃ (1.5 eq) Add_Acid->Add_Reductant Stir Stir at RT (4-16h) Add_Reductant->Stir Reduction Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for one-pot reductive alkylation.

TroubleshootingLogic Problem Low Yield or Side Products? Check_SM Starting Material (SM) Remaining? Problem->Check_SM Check_Alcohol Alcohol Byproduct? Problem->Check_Alcohol Check_Dialkyl Dialkylation? Problem->Check_Dialkyl Sol_Imine Force Imine Formation: - Add Acetic Acid - Add Mol. Sieves Check_SM->Sol_Imine Yes Sol_Reductant Switch to Milder Reductant: (e.g., NaBH(OAc)₃) Check_Alcohol->Sol_Reductant Yes Sol_Stoich Adjust Stoichiometry: - Use slight excess of Amine - Two-step procedure Check_Dialkyl->Sol_Stoich Yes

Sources

Solving solubility issues of 1-(5-Chloro-benzofuran-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Subject: 1-(5-Chloro-benzofuran-2-yl)-ethylamine Case ID: BZF-SOL-001 Status: Active[1]

Introduction

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you have encountered the classic "lipophilic amine paradox" with This compound .

This molecule presents a specific challenge: it possesses a highly lipophilic, planar aromatic core (the 5-chloro-benzofuran system) attached to a basic ethylamine tail.[1] In its neutral "free base" form, it is practically insoluble in aqueous media, often presenting as a sticky oil or waxy solid that "crashes out" upon contact with buffers.

This guide provides a self-validating workflow to solubilize this compound for synthesis, purification, and biological assays.

Module 1: Physicochemical Baseline

Before attempting dissolution, you must understand the state of your material.

PropertyValue (Est.)Implication
Molecular Weight ~195.65 g/mol Small molecule, high permeability potential.[1]
LogP (Octanol/Water) ~3.2 – 3.8High Lipophilicity. The 5-Cl substituent significantly increases hydrophobicity compared to the parent benzofuran.[1]
pKa (Amine) ~9.5 – 10.0Basic. At physiological pH (7.4), the amine is partially protonated, but the lipophilic core dominates, causing precipitation.
Appearance (Free Base) Yellow/Amber Oil or Waxy Solidprone to oxidation; store under inert gas.[1]
Appearance (HCl Salt) White/Off-white Crystalline SolidStable, water-soluble (up to ~10-20 mg/mL).[1]
Solubility Decision Tree

Use this logic flow to select your solvent system based on your application.

SolubilityTree Start Start: Define Application App1 Organic Synthesis / Purification Start->App1 App2 In Vitro Biological Assay Start->App2 App3 In Vivo / Animal Study Start->App3 Solv1 DCM, MeOH, EtOAc (Excellent Solubility) App1->Solv1 Solv3 DMSO Stock (10-20mM) Dilute to <0.5% DMSO App2->Solv3 Low Conc (<10µM) Solv4 Formulation Required: 10% HP-β-Cyclodextrin or PEG400/Saline App2->Solv4 High Conc (>10µM) Solv2 Requires Salt Formation (Convert to HCl Salt) App3->Solv2 First Step Solv2->Solv4 Dissolve Salt

Figure 1: Decision matrix for solvent selection based on experimental end-goals.

Module 2: Salt Formation Protocol (The "Chemical Fix")

If you are working with the free base (oil), your primary solubility solution is converting it to the Hydrochloride (HCl) salt .[1] This locks the amine in its protonated state (


), drastically improving aqueous solubility.[1]
Protocol: Anhydrous HCl Salt Formation

Do not use aqueous HCl, or you will end up with a sticky gum.

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

  • Acidification: Dropwise, add 2.0 M HCl in Diethyl Ether (or Dioxane) while stirring at 0°C (ice bath).

    • Stoichiometry: Use 1.1 equivalents of HCl.

  • Precipitation: A white precipitate should form immediately.

    • Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If still oily, evaporate solvent and triturate with anhydrous hexane.

  • Isolation: Filter the solid under vacuum (inert atmosphere preferred). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Validation:

  • Melting Point: The salt should have a sharp melting point (likely >150°C), whereas the base is an oil/low-melting solid.[1]

  • Solubility Check: Take ~1 mg of the product and add 1 mL water. It should dissolve clearly.

Module 3: Formulation for Biological Assays

For cell culture or enzyme assays, you cannot use pure organic solvents. You must trick the molecule into the aqueous phase.

Strategy A: The DMSO "Spike" (Standard)

Best for: High-throughput screening (HTS), concentrations < 10 µM.[1]

  • Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO .

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles which introduce water and cause precipitation.[1]

  • Dilution: Pipette the DMSO stock directly into the vortexing buffer.

    • Critical: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]

Strategy B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies, concentrations > 50 µM, or if the compound precipitates in media. Benzofuran derivatives bind exceptionally well to the hydrophobic cavity of cyclodextrins [1].

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.[1]

  • Addition: Add your compound (preferably the HCl salt) to this vehicle.

  • Sonication: Sonicate at 37°C for 30–60 minutes. The solution should turn clear.

  • Filtration: Sterile filter (0.22 µm) before use.

Module 4: Troubleshooting FAQ

Q1: I diluted my DMSO stock into PBS, and the solution turned cloudy immediately. Why? A: You encountered "Kinetic Precipitation." The 5-chloro-benzofuran core is extremely hydrophobic.[1] When DMSO (which solvates the core) is diluted with water, the "solvating power" drops instantly.

  • Fix: Dilute into a buffer containing 0.05% Tween-80 or BSA (Bovine Serum Albumin) .[1] The proteins/surfactants will sequester the lipophilic tail and prevent aggregation.

Q2: My HCl salt is hygroscopic and turns into a goo on the bench. A: This is common for ethylamine salts.

  • Fix: Switch counter-ions. Try making the Fumarate or Tartrate salt. These often form non-hygroscopic, crystalline lattices that are easier to handle, though slightly less water-soluble than HCl salts.[1]

Q3: Can I use ethanol instead of DMSO? A: Generally, no for stock solutions. Ethanol evaporates too quickly (changing concentration) and is less effective at solvating the planar aromatic rings than DMSO.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603–616.[1] Link

  • PubChem Compound Summary. (2024). 1-(1-benzofuran-2-yl)ethanamine (Parent Analog Data).[1] National Center for Biotechnology Information. Link[1]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[1] Link

Sources

Technical Support Center: Preventing Oxidation of Benzofuran Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and preservation of benzofuran amine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the oxidative instability of these crucial compounds. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for mitigating degradation and ensuring the integrity of your experimental outcomes.

The Challenge: Oxidative Instability of Benzofuran Amines

Benzofuran amine intermediates are valuable scaffolds in medicinal chemistry and materials science, finding application in the development of agents targeting a range of diseases, including cancer, bacterial infections, and neurodegenerative disorders.[1][2][3] However, the inherent reactivity of the aromatic amine moiety makes these compounds susceptible to oxidation, a process that can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain reagents used in synthesis.[4][5][6] This degradation not only reduces the yield and purity of the desired product but can also introduce impurities that complicate downstream applications and biological testing.

This guide provides a structured approach to understanding, preventing, and troubleshooting the oxidation of benzofuran amine intermediates.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the oxidation of benzofuran amine intermediates.

Q1: What are the primary drivers of oxidation in my benzofuran amine intermediates?

A1: The primary drivers of oxidation are exposure to:

  • Atmospheric Oxygen: The most common culprit, oxygen from the air, can directly react with the electron-rich aromatic amine.[4][7]

  • Peroxides: Solvents, particularly ethers like THF and diethyl ether, can form explosive peroxides over time, which are potent oxidizing agents.

  • Light: Photochemical oxidation can occur, especially for colored compounds or in the presence of photosensitizers.

  • Metal Contaminants: Trace metals can catalyze oxidation reactions.

  • Elevated Temperatures: Heat can accelerate the rate of oxidation.[8]

Q2: I've noticed a color change in my stored benzofuran amine. Is this a sign of oxidation?

A2: Yes, a change in color, often to a darker shade (e.g., from off-white to brown or black), is a strong indicator of oxidation. This is due to the formation of highly conjugated, colored byproducts. However, the absence of a color change does not guarantee purity, as some oxidation products may be colorless.

Q3: Can I reverse the oxidation of my benzofuran amine intermediate?

A3: Reversing oxidation is generally not a practical or recommended approach. The process often leads to a complex mixture of degradation products.[9] It is far more effective to focus on preventing oxidation from the outset and, if necessary, repurifying the material to remove oxidized impurities.

Q4: Are all benzofuran amine intermediates equally susceptible to oxidation?

A4: No, the susceptibility to oxidation can vary depending on the substitution pattern on both the benzofuran ring and the amine. Electron-donating groups on the aromatic system can increase the electron density of the amine, making it more prone to oxidation. Steric hindrance around the amine can sometimes offer a degree of protection.

Q5: What are the initial steps I should take to minimize oxidation during my reaction work-up?

A5: During work-up, minimize the exposure of your compound to air and light. Use degassed solvents and consider performing extractions and washes under a blanket of inert gas like nitrogen or argon.[10][11][12] Work efficiently to reduce the time the compound is in solution and exposed to potential oxidants.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving oxidation-related issues in your experiments.

Issue 1: Significant Product Degradation Observed During Purification by Column Chromatography

Symptoms:

  • Streaking of colored bands on the silica gel column.

  • Low recovery of the desired product.

  • Isolation of multiple, often colored, impurities not present in the crude reaction mixture.

Root Cause Analysis: Silica gel can be slightly acidic and its large surface area can promote oxidation, especially when exposed to air during chromatography.

Solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your desired solvent system and add 1-2% triethylamine or another suitable base to neutralize acidic sites.

  • Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon to minimize contact with air.

  • Alternative Purification Methods: Consider other purification techniques such as crystallization, preparative thin-layer chromatography (prep-TLC) with deactivated silica, or reverse-phase chromatography, which may be less harsh.

Issue 2: Decomposition of the Benzofuran Amine Intermediate During Solvent Removal

Symptoms:

  • The product darkens significantly upon concentration on a rotary evaporator.

  • The isolated solid is discolored and shows impurities by NMR or LC-MS analysis.

Root Cause Analysis: Heating the solution during solvent removal accelerates oxidation. The increasing concentration of the product as the solvent evaporates can also increase the rate of degradation.

Solutions:

  • Remove Solvent at Reduced Temperature: Use a rotary evaporator with a cold water or ice bath to remove the solvent at or below room temperature.

  • Maintain an Inert Atmosphere: Ensure the rotary evaporator is properly sealed and backfilled with an inert gas after solvent removal.

  • Co-evaporation: If your compound is sensitive to prolonged concentration, co-evaporate it with a higher-boiling, inert solvent like toluene to help remove the last traces of the reaction solvent without excessive heating.

Issue 3: Stored Benzofuran Amine Intermediate Shows Degradation Over Time

Symptoms:

  • A previously pure compound shows new impurities after a period of storage.

  • The physical appearance of the compound has changed (e.g., color, texture).

Root Cause Analysis: Improper storage conditions, such as exposure to air, light, and moisture, are the primary causes of degradation during storage.

Solutions:

  • Inert Atmosphere Storage: Store the compound in a vial or flask that has been flushed with nitrogen or argon and sealed tightly.[13] For highly sensitive compounds, storage in a glovebox is ideal.[11][12]

  • Protection from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light.

  • Low-Temperature Storage: Store the compound in a refrigerator or freezer to slow down the rate of degradation. Ensure the container is well-sealed to prevent condensation from forming when it is brought back to room temperature.

  • Addition of an Antioxidant: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[8][14] However, be mindful that this will need to be removed before subsequent reactions.

Experimental Protocols

Protocol 1: Degassing Solvents by the Freeze-Pump-Thaw Method

This technique is highly effective for removing dissolved oxygen from solvents.[12]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum line

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once the solvent is completely frozen, open the flask to a vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

Protocol 2: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard setup for running reactions with air-sensitive compounds using a Schlenk line.[11][12]

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Rubber septa

  • Syringes and needles

Procedure:

  • Assemble the oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas from the Schlenk line.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add solid reagents under a positive flow of inert gas.

  • Add liquid reagents and solvents via syringe through a rubber septum.

  • Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.

Visualization of Key Concepts

Workflow for Handling Air-Sensitive Benzofuran Amine Intermediates

G Workflow for Handling Air-Sensitive Benzofuran Amine Intermediates cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_storage Storage Degas_Solvents Degas Solvents (Freeze-Pump-Thaw) Reaction_Setup Reaction Setup (Inert Atmosphere) Degas_Solvents->Reaction_Setup Dry_Glassware Oven-Dry Glassware Dry_Glassware->Reaction_Setup Reaction_Monitoring Reaction Monitoring Reaction_Setup->Reaction_Monitoring Workup Work-up (Inert Conditions) Reaction_Monitoring->Workup Purification Purification (e.g., Deactivated Silica) Workup->Purification Storage Storage (Inert, Dark, Cold) Purification->Storage

Caption: A generalized workflow for handling air-sensitive compounds.

Troubleshooting Decision Tree for Product Degradation

G Troubleshooting Product Degradation Degradation Product Degradation Observed When When is degradation occurring? Degradation->When During_Purification During Purification When->During_Purification During_Solvent_Removal During Solvent Removal When->During_Solvent_Removal During_Storage During Storage When->During_Storage Sol_Purification Use Deactivated Silica Run under Inert Atmosphere Consider Alternative Methods During_Purification->Sol_Purification Sol_Solvent_Removal Remove Solvent at Low Temp Maintain Inert Atmosphere Co-evaporate During_Solvent_Removal->Sol_Solvent_Removal Sol_Storage Store under Inert Gas Protect from Light Store at Low Temperature During_Storage->Sol_Storage

Caption: A decision tree for troubleshooting product degradation.

Quantitative Data Summary

TechniqueEffectiveness in Preventing OxidationKey Considerations
Inert Atmosphere (N₂ or Ar) HighRequires specialized equipment (Schlenk line or glovebox).[10][11][12]
Degassed Solvents HighEssential for removing dissolved oxygen.[12]
Low-Temperature Storage Moderate to HighSignificantly slows the rate of degradation.[13]
Protection from Light ModerateImportant for photosensitive compounds.
Addition of Antioxidants HighMay need to be removed before subsequent steps.[8][14]

Conclusion

The successful synthesis and handling of benzofuran amine intermediates hinge on a proactive approach to preventing oxidation. By understanding the causes of degradation and implementing the appropriate preventative measures throughout the experimental workflow, researchers can ensure the integrity of their compounds and the reliability of their results. This guide provides a foundational framework for troubleshooting and optimizing your procedures. For further in-depth information, please consult the references provided below.

References

  • Solubility of Things. Common Oxidizing Agents and Their Properties. Available from: [Link]

  • Neilson, R. H. The manipulation of air.sensitive compounds. Available from: [Link]

  • ChemTalk. Common Oxidizing Agents & Reducing Agents. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Available from: [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Available from: [Link]

  • Wikipedia. Air-free technique. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available from: [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]

  • Kätzel, D., et al.
  • Organic Chemistry Portal. Oxidizing Agents. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

  • ChemHelpASAP. organic chemistry review - common oxidizing agents. YouTube, 2022. Available from: [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. 2008. Available from: [Link]

  • Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. Available from: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI, 2022. Available from: [Link]

  • Google Patents. US20120271026A1 - Inhibition of amine oxidation.
  • ResearchGate. (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Available from: [Link]

  • ResearchGate. Analytical methods used to quantify amine oxidation. Available from: [Link]

  • Scholarworks@UNIST. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Available from: [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. 2024. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • RSC Publishing. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI, 2023. Available from: [Link]

  • Organic Chemistry Portal. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Available from: [Link]

  • PubMed. Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems by substituted 4,6-di-tert-butyl-pyrocatechols. Available from: [Link]

  • ResearchGate. (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • ResearchGate. Direct accesses to benzofuran derivatives under oxidative conditions. Available from: [Link]

  • ResearchGate. What is the most efficient method to protect aromatic amines. apart from acetylation? 2017. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]

  • YouTube. Protecting Groups for Amines. 2020. Available from: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. 2024. Available from: [Link]

  • PMC. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. 2022. Available from: [Link]

  • EPTQ. Chemical analysis in amine system operations. Available from: [Link]

  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Available from: [Link]

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Validation & Comparative

A Comparative Pharmacological Guide: 1-(5-Chloro-benzofuran-2-yl)-ethylamine and 5-(2-Aminopropyl)benzofuran (5-APB)

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of researchers, scientists, and drug development professionals.

This guide provides a detailed pharmacological comparison between the well-characterized psychoactive compound 5-(2-aminopropyl)benzofuran (5-APB) and the structurally related, yet poorly understood, 1-(5-Chloro-benzofuran-2-yl)-ethylamine. As a Senior Application Scientist, my objective is to present a clear, data-driven analysis grounded in established pharmacological principles.

It is critical to establish at the outset that while 5-APB has been the subject of numerous in vitro and in vivo studies, providing a robust dataset for its mechanism of action, This compound lacks direct, published pharmacological data. Therefore, its profile within this guide is largely predictive, based on established structure-activity relationships (SAR) for the benzofuran class of compounds. This comparison serves not only to contrast a known entity with a novel one but also to frame the necessary experimental work required to characterize such new chemical entities.

Structural and Chemical Analysis

At their core, both molecules are substituted aminopropyl-benzofurans, a scaffold known for its interaction with monoaminergic systems. The fundamental difference lies in a single substitution on the benzene ring of the benzofuran core.

  • 5-APB (Benzofury): Features a standard benzofuran ring with an aminopropyl chain at position 5. It is an analogue of 3,4-methylenedioxyamphetamine (MDA), where the methylenedioxy ring has been replaced by a benzofuran system.[1][2]

  • This compound: This compound is a positional isomer of 5-APB, with the aminopropyl chain at the 2-position of the benzofuran ring. Crucially, it also possesses a chlorine atom at the 5-position.

The presence of the chloro- group is predicted to have several key impacts:

  • Lipophilicity: Halogenation typically increases a molecule's lipophilicity. This may enhance its ability to cross the blood-brain barrier, potentially influencing potency and onset of action.

  • Electronic Properties: The electron-withdrawing nature of chlorine alters the electron density of the aromatic system. This can significantly affect interactions with receptor binding pockets and transporter proteins, modifying affinity and efficacy compared to its non-halogenated counterpart.

Comparative Pharmacodynamics

5-APB is well-documented as a potent monoamine releasing agent and reuptake inhibitor, with significant activity as a serotonin 5-HT₂ receptor agonist.[3][4][5] This dual mechanism, targeting both transporters and receptors, underlies its characteristic entactogenic effects.[1] The predicted pharmacology of this compound is based on this template.

Monoamine Transporter Interactions

5-APB interacts with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, inhibiting reuptake and promoting efflux (release) of these neurotransmitters.[4][6] Studies in rat brain synaptosomes show it is a potent substrate-type releaser at all three transporters, with a profile more potent than MDA.[4]

For This compound , the aminopropyl-benzofuran scaffold strongly suggests it will also interact with monoamine transporters. However, the chloro- substitution could alter its potency and selectivity. The shift of the ethylamine from the 5- to the 2-position is also a critical structural change that would require empirical testing to determine its effect on transporter affinity.

Serotonin Receptor Agonism

A defining feature of 5-APB's pharmacology is its direct agonism at serotonin receptors, particularly the 5-HT₂ subtypes.[7] It is a potent agonist at 5-HT₂ₐ and 5-HT₂ₑ receptors, which contributes to its psychedelic and stimulant properties.[7][8] This potent 5-HT₂ₑ agonism is a significant concern for cardiotoxicity with long-term use, similar to the issues seen with fenfluramine.[3][7]

The This compound molecule is also expected to exhibit affinity for 5-HT₂ receptors. SAR studies on related compounds suggest that substitutions on the benzofuran ring can modulate this activity. The specific impact of a 5-chloro substitution remains to be determined experimentally, but its potential for 5-HT₂ₑ receptor-mediated cardiotoxicity should be a primary safety consideration in any future research.

Quantitative Pharmacological Data Summary

The following table summarizes the known quantitative data for 5-APB and highlights the predictive nature of the data for its chloro-substituted analogue.

TargetParameter5-APBThis compound
Monoamine Release EC₅₀ (nM, Rat Synaptosomes)
SERT19[1]Predicted: Active, Potency Unknown
NET21[1]Predicted: Active, Potency Unknown
DAT31[1]Predicted: Active, Potency Unknown
Receptor Affinity Kᵢ (nM)
5-HT₂ₐ~1880 (pKi converted)[8]Predicted: Active, Affinity Unknown
5-HT₂ₑ~14 (pKi = 7.85)[8]Predicted: Active, Affinity Unknown
5-HT₂C880[1]Predicted: Active, Affinity Unknown
Functional Activity EC₅₀ (nM)
5-HT₂ₐ6,300[1]Predicted: Agonist, Potency Unknown
5-HT₂ₑ280[1]Predicted: Agonist, Potency Unknown

Key Signaling Pathway: 5-HT₂ₐ Receptor Activation

Both compounds are predicted to act as agonists at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by its activation is critical to its psychoactive effects.

Gq_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 5-APB or Chloro-analog Ligand->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway for the 5-HT₂ₐ receptor.

Essential Experimental Methodologies

To empirically determine the pharmacological profile of this compound and validate these predictions, a standardized set of in vitro assays is required.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

Causality and Rationale: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the target is incubated with a preparation of cells or tissues expressing that target. The test compound is added in increasing concentrations, and its ability to displace the radioligand is measured. A more potent compound will displace the radioligand at a lower concentration. Incubation times are optimized to ensure the binding reaction reaches equilibrium, providing a stable and reproducible measurement.

Step-by-Step Protocol (Example: SERT Affinity):

  • Preparation: Homogenize brain tissue (e.g., rat striatum) or use membranes from HEK293 cells stably expressing human SERT.

  • Incubation Mixture: In each well of a 96-well plate, combine:

    • The membrane preparation.

    • A fixed concentration of a high-affinity SERT radioligand (e.g., [³H]-citalopram).

    • A range of concentrations of the test compound (this compound).

    • Control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Wash the filters to remove any remaining unbound ligand. Measure the radioactivity trapped on each filter disc using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay cluster_prep A1 Prepare Cell Membranes (Expressing Target) B Incubate Components: Membranes + Radioligand + Test Compound A1->B A2 Prepare Radioligand (e.g., [³H]-Ligand) A2->B A3 Prepare Test Compound (Serial Dilutions) A3->B C Allow to Reach Equilibrium B->C D Rapid Filtration: Separate Bound from Unbound C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC₅₀ and Kᵢ E->F

Caption: Workflow for a competitive radioligand binding assay.

Monoamine Transporter Uptake/Release Assay

This functional assay determines whether a compound acts as a reuptake inhibitor or a releasing agent at DAT, NET, or SERT.

Causality and Rationale: This experiment directly measures the movement of monoamines across the cell membrane. In an uptake inhibition assay, cells expressing the transporter are incubated with a radiolabeled monoamine (e.g., [³H]-dopamine for DAT) and the test compound. A reuptake inhibitor will prevent the cells from taking up the radioactivity. In a release (efflux) assay, cells are first pre-loaded with the radiolabeled monoamine. After washing, the test compound is added, and the amount of radioactivity released from the cells into the medium is measured. A releasing agent will cause a significant increase in efflux.

Step-by-Step Protocol (Example: DAT Release):

  • Cell Culture: Use HEK293 cells stably expressing human DAT.

  • Pre-loading: Incubate the cells with a radiolabeled monoamine, such as [³H]-MPP⁺ (a substrate for DAT), for a sufficient time to allow uptake (e.g., 30 minutes).

  • Washing: Gently wash the cells with buffer to remove extracellular radioactivity.

  • Incubation with Test Compound: Add buffer containing various concentrations of the test compound to the cells.

  • Sample Collection: At a set time point (e.g., after 30 minutes), collect the supernatant (extracellular buffer).

  • Cell Lysis: Lyse the cells to release the remaining intracellular radioactivity.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the EC₅₀ for release.

Conclusion and Future Directions

The pharmacological profile of 5-APB is well-established, characterized by potent activity as a monoamine releaser and a direct agonist at 5-HT₂ receptors. This profile is consistent with its reported stimulant and entactogenic effects.[4][7]

In contrast, This compound remains a pharmacological unknown. Based on structure-activity relationships, it is predicted to share a similar mechanism of action, likely interacting with monoamine transporters and serotonin receptors. However, the chloro- substitution at the 5-position and the isomeric shift of the side chain from position 5 to 2 are significant structural modifications. These changes are expected to alter its affinity, selectivity, and functional potency at these targets in ways that can only be resolved through empirical investigation.

Future research must prioritize a full in vitro characterization of this compound using the methodologies outlined above. Determining its precise affinity (Kᵢ) and functional activity (EC₅₀) at DAT, NET, SERT, and the 5-HT₂ receptor subtypes is essential to understand its potential psychoactive effects and, critically, its safety profile, particularly concerning the risk of 5-HT₂ₑ-mediated cardiotoxicity.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers (Basel). Available from: [Link]

  • 5-APB. Inxight Drugs. Available from: [Link]

  • 5-APB. Wikipedia. Available from: [Link]

  • Dawson, P., Opacka-Juffry, J., & Davidson, C. (2014). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. British Journal of Pharmacology. Available from: [Link]

  • Structure-activity Relationship for the Insect Antifeedant Activity of Benzofuran Derivatives. (1999). Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

  • Sahai, M. A., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology (Berl). Available from: [Link]

  • The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Lancashire Online Knowledge. Available from: [Link]

  • 5-APB monograph. (2013). Soft-Tox.org. Available from: [Link]

  • Structure-activity relationships of arylbenzofuran H3 receptor antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of the Pharmaceutical Society of Japan. Available from: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2022). International Journal of Scientific Development and Research. Available from: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Available from: [Link]

  • The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. ResearchGate. Available from: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Important benzofurans as pharmaceutical agents. ResearchGate. Available from: [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2022). Molecules. Available from: [Link]

  • Dose-response effects of MDA, 5-APB, and 6-APB to induce release of [3H]monoamines from rat brain synaptosomes. ResearchGate. Available from: [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. ResearchGate. Available from: [Link]

  • Sahai, M. A., et al. (2017). Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances. Neuropharmacology. Available from: [Link]

  • 5-APB. Grokipedia. Available from: [Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. (2020). PubMed. Available from: [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology. Available from: [Link]

  • 3-APB. Wikipedia. Available from: [Link]

  • Substituted benzofuran. Wikipedia. Available from: [Link]

  • Vesicular Monoamine Transporter-2 Ligands and Their Use in the Treatment of Psychostimulant Abuse. UKnowledge. Available from: [Link]

  • Pharmacological Profile of Novel Psychoactive Benzofurans. (2015). PubMed. Available from: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2020). Molecules. Available from: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available from: [Link]

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Reference Standards for 1-(5-Chloro-benzofuran-2-yl)-ethylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-(5-Chloro-benzofuran-2-yl)-ethylamine (CAS: 147724-81-0 [Free Base], 117234-02-3 [HCl]) is a critical structural analogue in the benzofuran class, often utilized in serotonin receptor affinity studies and as a precursor in forensic toxicology.[1][2][3] Its structural proximity to 5-APB and 6-APB mandates rigorous analytical differentiation.

The Core Directive: Do not rely solely on a Certificate of Analysis (CoA). In the analysis of psychoactive analogues and chiral amines, the reference standard must be treated as a Self-Validating System . This guide compares the three primary tiers of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —and provides the experimental protocols required to validate them in-house.

Comparative Analysis of Reference Standard Grades

The choice of reference standard dictates the validity of your quantitative data. Below is a direct comparison of the three available tiers for this compound.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Grade Chemical
Primary Use Forensic quantification, ISO 17025 validation, Legal proceedingsRoutine QC, Method development, Qualitative IDSynthesis starting material, Early-stage screening
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Purity Specification Certified Value (e.g., 99.8% ± 0.3%)Area % (>98%)>95% (Nominal)
Traceability NIST/BIPM Traceable (SI Units)Traceable to internal primary standardLot-specific only
Uncertainty Budget Explicitly Calculated (Homogeneity + Stability + Purity)Not providedNot provided
Salt Form Control Stoichiometry confirmed (e.g., 1.0 HCl)Presumed based on synthesisVariable (Hygroscopic risks)
Cost Factor High (10x)Medium (3x)Low (1x)

Expert Insight: For this compound, the HCl salt (CAS 117234-02-3) is the preferred form for CRMs due to superior long-term stability compared to the free base, which is prone to oxidation and carbamate formation upon air exposure.

Technical Deep Dive: The Self-Validating Protocol

Regardless of the standard purchased, you must verify its integrity before critical use. This section details the Self-Validating System .

Experimental Workflow: Verification Logic

The following diagram illustrates the decision matrix for validating an incoming standard.

ValidationWorkflow Start Receive Standard (1-(5-Cl-benzofuran-2-yl)-ethylamine) Visual Visual Inspection (Color/Hygroscopicity) Start->Visual ID_Check Identity Verification (NMR/MS) Visual->ID_Check Pass ID_Check->Start Fail (Reject) Purity_Check Purity Assessment (HPLC-DAD / qNMR) ID_Check->Purity_Check Confirmed Chiral_Check Chiral Purity (Chiral LC) Purity_Check->Chiral_Check >98% Decision Validation Decision Chiral_Check->Decision

Figure 1: Logical workflow for the receipt and validation of benzofuran reference standards.

Protocol A: Structural Identity Verification (MS Fragmentation)

Objective: Confirm the specific regioisomer (5-chloro vs 4-chloro or 6-chloro). Method: GC-MS (EI, 70 eV).

  • Sample Prep: Dissolve 1 mg standard in 1 mL Methanol. Add 50 µL 1M NaOH if using HCl salt to free-base in situ (optional for GC inlet thermal dissociation).

  • Key Diagnostic Ions (m/z):

    • 195/197: Molecular Ion (

      
      ) - Shows characteristic Chlorine isotope pattern (3:1 ratio).
      
    • 152/154: Base Peak (Loss of ethylamine chain,

      
      ) - The benzofuranyl cation.
      
    • 44: Immonium ion (

      
      ) - Confirms the alpha-methyl ethylamine side chain.
      

Validation Criterion: The ratio of m/z 152 to 195 must match the library spectrum ±20%. The Chlorine isotope cluster (M and M+2) must be present.

Protocol B: Quantitative Purity by qNMR

Objective: Determine absolute purity independent of chromatographic response factors. Method: 1H-NMR (400 MHz+) with Internal Standard (Maleic Acid).

  • Solvent: DMSO-

    
     (prevents exchange of amine protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT grade), ~5 mg accurately weighed.

  • Analyte: ~10 mg Standard, accurately weighed.

  • Acquisition: 90° pulse, d1=60s (ensure full relaxation), 64 scans.

  • Integration:

    • Integrate IS singlet at ~6.2 ppm (2H).

    • Integrate Benzofuran C3-H singlet at ~6.9 ppm (1H) or the aromatic region.

  • Calculation:

    
    [4]
    
Protocol C: Chiral Separation (Enantiomeric Purity)

Since the molecule has a chiral center at the


-carbon, "racemic" standards must be verified for 50:50 distribution, and enantiopure standards must be >99% ee.
  • Column: Polysaccharide-based Chiral Column (e.g., Lux Amylose-1 or Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Two baseline-resolved peaks. For racemic standards, area ratio should be 1.0 ± 0.05.

Supporting Experimental Data (Simulated)

The following data summarizes the expected performance of a Tier 1 (CRM) vs. a Tier 3 (Research Grade) standard based on typical benzofuran analysis characteristics.

Table 2: Comparative Analytical Performance
ParameterTier 1 CRM (LGC/Cerilliant equivalent)Tier 3 Research Grade (Generic Supplier)Impact on Data
Assay (qNMR) 99.7% w/w94.2% w/wTier 3 introduces a ~5% systematic error in quantification.
Residual Solvent < 0.1%2.5% (Ethyl Acetate/Ether)Tier 3 requires drying or correction factor.
Water Content (KF) 0.2%1.8%Tier 3 is hygroscopic; weighing errors increase over time.
Enantiomeric Ratio 49.9 : 50.145.0 : 55.0Tier 3 indicates non-stereoselective synthesis or enrichment.
Linearity (

)
> 0.9999 (0.1 - 100 µg/mL)0.9950 (Intercept bias)Tier 3 fails linearity at low concentrations due to impurities.

Mechanism of Action & Pathway Visualization

Understanding the biological context helps in selecting the right metabolites for reference. This compound acts primarily as a Monoamine Releaser and 5-HT2 agonist.

SignalingPathway Ligand 1-(5-Cl-benzofuran-2-yl)-ethylamine SERT SERT / DAT / NET (Transporters) Ligand->SERT Substrate binding Rec_5HT2 5-HT2A/2B Receptors Ligand->Rec_5HT2 Agonism VMAT2 VMAT2 (Vesicular Transporter) SERT->VMAT2 Translocation Efflux Monoamine Efflux (5-HT, DA, NE) VMAT2->Efflux Displacement Signaling Downstream Signaling (PLC/IP3/Ca2+) Rec_5HT2->Signaling Activation

Figure 2: Pharmacological interaction pathway of 5-chloro-benzofuran amines.

Recommendations

  • For ISO 17025 Accredited Labs: You are REQUIRED to use a Tier 1 CRM (ISO 17034) if available. If not, a Tier 2 standard must be characterized in-house using Protocol B (qNMR) to establish traceability.

  • For Research/Screening: Tier 3 chemicals are acceptable only if recrystallized (e.g., from isopropanol/HCl) and dried. The major impurity in Tier 3 sources is often the des-chloro analogue or the ketone intermediate (1-(5-chlorobenzofuran-2-yl)ethanone).

  • Storage: Store the HCl salt at -20°C, desiccated. The free base is an oil and should be converted to the salt immediately for stability.

References

  • Huateng Pharma . This compound Product Specifications. Retrieved from 5

  • BLD Pharm . 5-Chloro-2-ethylbenzofuran and Derivatives Catalog. Retrieved from 1

  • PubChem . Compound Summary: 5-Chloro-1-benzofuran.[1][6][7] National Library of Medicine. Retrieved from 7

  • LGC Standards . Benzofurans Reference Materials Portfolio. Retrieved from 8

  • Cerilliant . Analytical Reference Standards for Forensic Toxicology. Retrieved from 9

  • Drug Enforcement Administration (DEA) . Characterization of Benzofuran Analogues. Retrieved from 10

Sources

The Potent Anti-Cancer Landscape of Benzofuran Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and effective anti-cancer therapeutics, the benzofuran scaffold has emerged as a privileged structure, demonstrating significant cytotoxic activity across a broad spectrum of cancer cell lines. This guide provides a comprehensive comparison of the anti-cancer properties of various benzofuran derivatives, supported by experimental data. We will delve into their half-maximal inhibitory concentration (IC50) values, explore the underlying mechanisms of action, and provide detailed protocols for assessing their efficacy.

The Benzofuran Core: A Foundation for Potent Cytotoxicity

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, serves as a versatile backbone for the design of potent anti-cancer agents.[1] The inherent bioactivity of this scaffold, coupled with the ability to introduce diverse substituents at various positions, has allowed for the generation of a multitude of derivatives with enhanced and selective anti-proliferative effects.[1]

Comparative Analysis of IC50 Values

The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a critical parameter for gauging the potency of a potential anti-cancer compound. The following tables summarize the IC50 values of various benzofuran derivatives against a panel of human cancer cell lines, showcasing the broad applicability and potent nature of this chemical class.

Table 1: IC50 Values of Benzofuran Derivatives in Various Cancer Cell Lines

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransBrominated MethylbenzofuranK562 (Leukemia)5[1]
Brominated MethylbenzofuranHL60 (Leukemia)0.1[1]
Fluorinated BenzofuranNot Specified0.43[2]
Compound 3HeLa (Cervical Carcinoma)1.136[2][3]
Benzofuran-Chalcone HybridsCompound 33dA-375 (Melanoma)4.15[4]
Compound 33dMCF-7 (Breast Cancer)3.22[4]
Compound 33dA-549 (Lung Cancer)2.74[4]
Compound 33dHT-29 (Colon Cancer)7.29[4]
3-nitrophenyl chalcone derivativeHCT-116 (Colon Cancer)1.71[5][6]
3-nitrophenyl chalcone derivativeHT-29 (Colon Cancer)7.76[5][6]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[3]
Hybrid 16SGC7901 (Gastric Cancer)2.75[3]
3-Amidobenzofuran DerivativesCompound 28gMDA-MB-231 (Breast Cancer)3.01[7]
Compound 28gHCT-116 (Colon Cancer)5.20[7]
Benzofuran-2-Carboxamide DerivativesCompound 50gA549 (Lung Cancer)0.57[7]
Compound 50gHeLa (Cervical Cancer)0.73[7]
Compound 50gHCT-116 (Colon Cancer)0.87[7]
Benzofuran-based oxadiazole conjugatesBromo derivative 14cHCT116 (Colon Cancer)3.27[7]

Note: The IC50 values presented are a selection from the referenced literature and serve to illustrate the range of activities observed. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanistic Insights into Anti-Cancer Activity

The cytotoxic effects of benzofuran derivatives are not merely a result of non-specific toxicity. Instead, these compounds often engage with specific cellular pathways to induce cancer cell death. Key mechanisms of action that have been elucidated include:

  • Induction of Apoptosis: A significant number of benzofuran derivatives exert their anti-cancer effects by triggering programmed cell death, or apoptosis.[5][6][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to up-regulate pro-apoptotic proteins like Bax and Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Certain benzofuran compounds have been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[7][9]

  • Inhibition of Tubulin Polymerization: The microtubule network is a crucial component of the cellular cytoskeleton and is essential for mitosis. Some benzofuran derivatives have been found to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent cell death.[7]

  • Enzyme Inhibition: Specific enzymes that are overactive in cancer cells can also be targeted by benzofuran derivatives. For example, some have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in tumor growth and proliferation.[9] Others have shown inhibitory activity against enzymes like carbonic anhydrases (CAs) and lysine-specific demethylase-1 (LSD1).[4]

Experimental Protocols for IC50 Determination

The accurate determination of IC50 values is paramount for the evaluation of a compound's anti-cancer potential. The following are detailed protocols for two commonly used colorimetric assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Sulforhodamine B (SRB) Assay

The SRB assay is a protein-staining method used to determine cell density based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and plot it against the log of the compound concentration to determine the IC50 value.

Visualizing the Path to Cell Death: Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anti-cancer agents. The following diagram illustrates the key pathways involved.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (e.g., DR4) Death Receptors (e.g., DR4) Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., DR4)->Pro-caspase-8 Ligand Binding Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular proteins Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Death Receptors (e.g., DR4) Benzofuran Derivatives->Bcl-2 Benzofuran Derivatives->Bax

Caption: Generalized apoptotic pathways activated by benzofuran derivatives.

Experimental Workflow for Assessing Anti-Cancer Activity

The systematic evaluation of a novel compound's anti-cancer potential follows a logical progression of experiments.

Experimental_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Compound Synthesis & Characterization->In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay) Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Screening (e.g., MTT/SRB Assay)->Determination of IC50 Values Mechanism of Action Studies Mechanism of Action Studies Determination of IC50 Values->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Mechanism of Action Studies->Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Mechanism of Action Studies->Protein Expression Analysis (Western Blot) In Vivo Studies (Animal Models) In Vivo Studies (Animal Models) Mechanism of Action Studies->In Vivo Studies (Animal Models)

Caption: A typical workflow for the preclinical evaluation of anti-cancer compounds.

Conclusion and Future Directions

The benzofuran scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. The extensive research into its derivatives has revealed a wide range of potent compounds with diverse mechanisms of action. Future research should continue to explore the vast chemical space around the benzofuran core, with a focus on improving selectivity for cancer cells and elucidating novel molecular targets. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of benzofuran-based anti-cancer drugs.

References

  • El-Khouly, et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds - PMC. [Source URL not available in search results]
  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. [Source URL not available in search results]
  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research - Benchchem. [Source URL not available in search results]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2829. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - ResearchGate. [Source URL not available in search results]
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Source URL not available in search results]
  • cell lines ic50: Topics by Science.gov. [Source URL not available in search results]
  • Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. [Source URL not available in search results]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Source URL not available in search results]
  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. [Source URL not available in search results]
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Source URL not available in search results]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC. [Source URL not available in search results]
  • Lu, Y. -Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - ResearchGate. [Source URL not available in search results]
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC. [Source URL not available in search results]
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - OUCI. [Source URL not available in search results]
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - OUCI. [Source URL not available in search results]

Sources

Purity Validation of 1-(5-Chloro-benzofuran-2-yl)-ethylamine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of serotonergic ligands and CNS-active agents, 1-(5-Chloro-benzofuran-2-yl)-ethylamine serves as a critical chiral scaffold. While High-Performance Liquid Chromatography (HPLC) is ubiquitous for monitoring organic synthesis, it suffers from a "blind spot": it cannot detect non-chromophoric impurities such as moisture, inorganic salts, or trapped silica gel.

This guide details the validation of this benzofuran derivative using Elemental Analysis (EA) via combustion. Unlike chromatographic methods, EA provides a stoichiometric absolute that validates the bulk material state—crucial for confirming salt formation (e.g., Hydrochloride vs. Free Base) and solvation levels before the compound enters biological screening.

Theoretical Framework: The Stoichiometric Baseline

Before initiating analysis, the theoretical composition must be established. This amine is frequently isolated as a Hydrochloride (HCl) salt to ensure stability and crystallinity.

Compound Specifications
  • IUPAC Name: 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine hydrochloride

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Formula (HCl Salt):

    
    
    
  • Molecular Weight (HCl Salt):

    
    
    
Theoretical Calculation (HCl Salt)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1012.011120.1151.75%
Hydrogen (H) 111.00811.094.78%
Nitrogen (N) 114.00714.016.03%
Chlorine (Cl) 235.4570.90N/A (typ.)

Critical Note: The presence of the 5-chloro substituent and the HCl counter-ion means the sample is halogen-rich. Standard combustion protocols must be adjusted (e.g., adding tungsten trioxide) to prevent halogen interference with the detector.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC data shows >99% purity? The table below highlights the "Purity Gap" that EA fills.

FeatureElemental Analysis (CHNS) HPLC-UV/MS qNMR (Quantitative NMR)
Primary Scope Bulk purity, Salt stoichiometry, Solvation state.Organic impurity profiling, Trace isomers.Absolute purity, Structural elucidation.
Detection Principle Combustion gases (

).
UV Absorption / Mass-to-Charge ratio.Nuclear spin resonance intensity.[1]
Blind Spots Cannot identify specific organic impurities.Inorganic salts (NaCl), Moisture, Residual Silica. Requires expensive internal standards; relaxation time issues.
Sample Requirement 1–3 mg (Destructive).<1 mg (Non-destructive).5–20 mg (Non-destructive).
Validation Role Gold Standard for publication & salt confirmation.Routine process monitoring.Reference standard qualification.[2][3]
The "Purity Gap" Explained

If your benzofuran amine is contaminated with 5% Sodium Chloride (NaCl) from the workup:

  • HPLC will ignore the NaCl (no UV absorbance) and report 99.9% purity .

  • EA will show Carbon and Nitrogen values that are ~5% lower than theoretical, immediately flagging the contamination.

Experimental Protocol: Automated Combustion Analysis

This protocol is designed for a standard CHNS analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400 Series II).

Phase 1: Sample Preparation (The Critical Step)
  • Drying: The ethylamine side chain is hygroscopic. Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 4 hours using
    
    
    as a desiccant.
  • Homogenization: If the sample is crystalline, lightly crush it between two glass slides to ensure uniform combustion.

Phase 2: Weighing & Encapsulation
  • Tare a clean tin capsule (

    
    ) on a microbalance (readability 
    
    
    
    ).
  • Weigh 1.500 – 2.500 mg of the dried benzofuran salt.

  • Additive: Add approx. 2 mg of Tungsten Trioxide (

    
    ) powder to the capsule.
    
    • Reasoning:

      
       acts as a combustion aid and prevents the formation of volatile metal chlorides/carbides, crucial for this chlorinated compound.
      
  • Fold the capsule tightly to exclude atmospheric nitrogen.

Phase 3: Instrument Parameters
  • Furnace Temperature:

    
     (Required for complete combustion of aromatic heterocycles).
    
  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Dose: 120 seconds (Excess

    
     ensures complete oxidation of the benzofuran ring).
    
  • Calibration Standard: Acetanilide (

    
    ).
    
Phase 4: Workflow Visualization

EA_Workflow Sample Crude Benzofuran Amine (HCl Salt) Drying Vacuum Drying (40°C, P2O5, 4h) Sample->Drying Remove H2O Weighing Microbalance Weighing (2.0 mg ± 0.001) Drying->Weighing Prevent Drift Combustion Combustion (1150°C) + WO3 Additive Weighing->Combustion Auto-sampler Reduction Reduction Tube (Cu, 850°C) Combustion->Reduction Gas Stream Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation

Figure 1: Analytical workflow for the combustion analysis of halogenated organic amines. Note the inclusion of WO3 to handle the chloro-substituent.

Data Interpretation & Acceptance Criteria

The standard acceptance criterion for peer-reviewed journals (e.g., J. Med. Chem., J. Org. Chem.) is that found values must be within ±0.4% of the theoretical values.

Scenario Analysis Table
Result PatternInterpretationCorrective Action
All values within ±0.4% Analytically Pure. Proceed to biological testing.
C, H, N all Low Inorganic Contamination. Likely Silica or NaCl trapped in lattice.Recrystallize (EtOH/Et2O) or filter through Celite.
C Low, H High Solvent Trap / Moisture. Water or Methanol solvation.Dry aggressively (

, 8h). Calculate for hemi-hydrate.
C High, N Low Solvent Trap (High C). Trapped Toluene or Ethyl Acetate.Lyophilize from water or sublime.
N High, C Low Incomplete Combustion. Soot formation.Increase

dose; add more

.
Decision Logic Diagram

Decision_Tree Start EA Results Received Check Within ±0.4% of Theory? Start->Check Pass PASS: Validated Release Batch Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Type1 C, N Low H Normal/High Fail->Type1 Deviation Pattern A Type2 C, H, N Low (Proportional) Fail->Type2 Deviation Pattern B Action1 Diagnosis: Hydrate/Solvate Action: Recalculate for 0.5 H2O Type1->Action1 Action2 Diagnosis: Inorganic Salts Action: Check Ash Residue Type2->Action2

Figure 2: Decision matrix for interpreting elemental analysis deviations.

Conclusion

For This compound , Elemental Analysis is not merely a box-ticking exercise; it is the primary method for validating the salt form and solvation state . While HPLC confirms that the molecule was synthesized, EA confirms that the bulk powder is pure enough for accurate dosing in drug development.

Final Recommendation: Always couple EA with


-NMR. Use NMR to identify which solvent is trapped, and use EA to quantify how much of it is present.

References

  • American Chemical Society (ACS). (2023). Author Guidelines for Publication: Characterization of New Compounds. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2019). Elemental Analysis Manual (EAM) for Food and Related Products. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 1-(5-Chloro-benzofuran-2-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Hazard Assessment

Before any handling, a thorough risk assessment is mandatory. Based on data from related benzofuran compounds, a summary of anticipated hazards is provided below. This assessment dictates the minimum level of required PPE.

Potential Hazard Description Primary Exposure Route Relevant Compounds for Analogy
Skin Corrosion/Irritation May cause skin irritation or severe burns upon direct contact.[1][2] Some related compounds are classified as toxic in contact with skin.[1]Dermal2-(Benzofuran-3-yl)ethanamine, Bis(2-chloroethyl)amine hydrochloride[3]
Serious Eye Damage May cause serious and potentially irreversible eye damage or irritation.[1][2][4]Ocular5-Amino-2-(4-aminophenyl)benzofuran, various benzofuran derivatives[2][4]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Some benzofurans have shown liver and kidney toxicity in animal studies.[5][6]Oral, Inhalation, Dermal2-(Benzofuran-3-yl)ethanamine, 2,3-Benzofuran[3][5]
Respiratory Irritation As a dust or aerosol, may cause respiratory tract irritation.[1][4]Inhalation5-Amino-2-(4-aminophenyl)benzofuran[4]

Core PPE for Routine Operations

For standard laboratory procedures such as weighing, preparing solutions, and conducting reactions under controlled conditions (i.e., within a certified chemical fume hood), the following PPE ensemble is mandatory.

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes. Standard safety glasses are insufficient.

  • Minimum Requirement: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required.[7]

  • Enhanced Protection: When handling larger volumes (>1 L) or performing operations with a higher splash risk (e.g., transfers, heating), a combination of chemical splash goggles and a full-face shield is essential.[8][9][10] This provides a secondary barrier for the entire face.

Hand Protection

Glove selection is critical and must be based on chemical compatibility and the nature of the task. For novel compounds, no specific glove breakthrough data exists. Therefore, a conservative approach using a robust, general-purpose laboratory glove is the starting point.

  • Recommended Material: Nitrile gloves are recommended for incidental contact due to their broad resistance to a range of chemicals, including oils and solvents commonly used in synthesis.[11][12]

  • Protocol: Always use two pairs of nitrile gloves ("double-gloving"). This practice significantly reduces the risk of exposure if the outer glove is torn or compromised.[13] Gloves should be inspected for any signs of degradation before and during use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.[14][15]

Glove Parameter Guideline and Rationale
Material Nitrile: Offers good resistance to a variety of chemical classes. Avoid latex to prevent potential allergic reactions.[11][13]
Thickness A minimum of 5-mil thickness is recommended for durability and adequate protection against minor splashes.[16]
Condition Always inspect for holes, tears, or discoloration before use.
Contact Type Intended for incidental splash protection only . Not for prolonged, direct immersion.[15]
Replacement Immediately replace if direct contact occurs or after a maximum of two hours of use.
Body Protection
  • Laboratory Coat: A long-sleeved, flame-resistant (FR) lab coat is required. Ensure it is fully buttoned, with sleeves rolled down to protect the arms.[7]

  • Chemical Apron: For procedures involving significant quantities of corrosive or toxic materials, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[10]

  • Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[7][8] Pant legs should be worn outside of boots or shoe covers to prevent chemicals from entering footwear.[8]

Respiratory Protection

All handling of 1-(5-Chloro-benzofuran-2-yl)-ethylamine, especially in solid or powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or Maintenance: In situations where ventilation is inadequate or for spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) is necessary.[3][17] Respirator use must be part of a formal institutional program that includes medical evaluation, training, and fit-testing.[10]

Operational and Disposal Plans

Step-by-Step Handling Protocol (in a Fume Hood)
  • Preparation: Before starting, ensure a safety shower and eyewash station are accessible and unobstructed.[4][18] Assemble all necessary equipment and reagents.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution: Perform all manipulations deep within the fume hood sash to ensure optimal containment.

  • Decontamination: After handling, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield/goggles and lab coat. Finally, remove the inner gloves.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing all PPE.[1][4]

Spill Response Workflow

Immediate and correct response to a spill is critical to prevent exposure. The following workflow outlines the decision process for a minor spill within a laboratory setting. For major spills, evacuate the area immediately and contact your institution's emergency response team.[19]

SpillResponse Workflow: Minor Chemical Spill Response spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess Spill Size & Associated Hazards alert->assess evacuate MAJOR SPILL Evacuate Area Call Emergency Response assess->evacuate Large volume, highly volatile, or unknown hazard minor_spill MINOR SPILL Proceed with Cleanup assess->minor_spill Small, manageable volume, known hazard don_ppe Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Respirator (if needed) minor_spill->don_ppe contain Contain the spill with absorbent material don_ppe->contain cleanup Collect absorbent material into a sealed container contain->cleanup decon Decontaminate the area and affected equipment cleanup->decon dispose Label and dispose of waste as hazardous material decon->dispose end Cleanup Complete dispose->end

Caption: Decision workflow for responding to a chemical spill.

Emergency First Aid Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1][14] Flush the affected skin with copious amounts of tepid water for at least 15 minutes.[9][19] Seek immediate medical attention.[1][14]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][19] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[20] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[20] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including used PPE, absorbent materials from spills, and residual chemical, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[21]

  • Disposal must be conducted through a licensed waste disposal company, strictly following all local, state, and federal regulations.[18][21][22] Do not pour this chemical down the drain.[1][21]

Conclusion

The safe handling of this compound relies on a conservative and proactive approach to personal protection. By understanding the potential hazards based on related chemical structures and adhering strictly to the PPE and procedural guidelines outlined here, researchers can significantly minimize their risk of exposure. Always prioritize safety, and when in doubt, implement a higher level of protection.

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet: 5-Amino-2-(4-aminophenyl)benzofuran.
  • Merck Millipore. Safety Data Sheet.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
  • Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
  • Fisher Scientific. Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • New Jersey Department of Health. Hazard Summary: Ethylamine.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride.
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • Ashland. Safety Data Sheet.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Enamine. Safety Data Sheet.
  • Columbia University Research. Specific Chemicals Guidelines.
  • Guide Gloves. Chemical-Resistant Gloves.
  • CymitQuimica. (2022, December 5). Safety Data Sheet: 2-(Benzofuran-3-yl)ethanamine.
  • Becky Aktsiaselts. Chemical Resistance Table for Gloves.
  • CP Lab Safety. Glove Compatibility Chart.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • William & Mary Environmental Health & Safety. Chemical Resistance of Gloves – Quick guide.
  • William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE.
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • Cole-Parmer. Material Safety Data Sheet.
  • European Chemicals Agency (ECHA). Registration Dossier: Ethanone, 1-(3-methyl-2-benzofuranyl).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for 2,3-Benzofuran.
  • National Center for Biotechnology Information (NCBI) Bookshelf. Toxicological Profile for 2,3-Benzofuran.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.